Product packaging for Suc-ala-ala-pro-val-amc(Cat. No.:)

Suc-ala-ala-pro-val-amc

Cat. No.: B15295071
M. Wt: 613.7 g/mol
InChI Key: UENUZLOKAUDHPG-BTGSAOCRSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Suc-ala-ala-pro-val-amc is a useful research compound. Its molecular formula is C30H39N5O9 and its molecular weight is 613.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H39N5O9 B15295071 Suc-ala-ala-pro-val-amc

Properties

Molecular Formula

C30H39N5O9

Molecular Weight

613.7 g/mol

IUPAC Name

4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-3-methyl-1-[(4-methyl-2-oxochromen-6-yl)amino]-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C30H39N5O9/c1-15(2)26(29(42)33-19-8-9-22-20(14-19)16(3)13-25(39)44-22)34-28(41)21-7-6-12-35(21)30(43)18(5)32-27(40)17(4)31-23(36)10-11-24(37)38/h8-9,13-15,17-18,21,26H,6-7,10-12H2,1-5H3,(H,31,36)(H,32,40)(H,33,42)(H,34,41)(H,37,38)/t17-,18-,21-,26-/m0/s1

InChI Key

UENUZLOKAUDHPG-BTGSAOCRSA-N

Isomeric SMILES

CC1=CC(=O)OC2=C1C=C(C=C2)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]3CCCN3C(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)CCC(=O)O

Canonical SMILES

CC1=CC(=O)OC2=C1C=C(C=C2)NC(=O)C(C(C)C)NC(=O)C3CCCN3C(=O)C(C)NC(=O)C(C)NC(=O)CCC(=O)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Suc-Ala-Ala-Pro-Val-AMC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Suc-Ala-Ala-Pro-Val-AMC (Succinyl-L-alanyl-L-alanyl-L-prolyl-L-valine-7-amido-4-methylcoumarin) is a synthetic fluorogenic substrate extensively utilized in biochemical and clinical research to assay the activity of neutrophil elastase. This tetrapeptide, often encountered in its N-terminally modified form, MeOthis compound (Methoxysuccinyl-L-alanyl-L-alanyl-L-prolyl-L-valine-7-amido-4-methylcoumarin), serves as a highly specific and sensitive tool for studying the kinetics of elastase enzymes and for screening potential inhibitors. This guide provides a comprehensive overview of its mechanism of action, detailed experimental protocols, and quantitative data to facilitate its application in research and drug development.

Mechanism of Action

The core of this compound's mechanism of action lies in its specific recognition and cleavage by neutrophil elastase, a serine protease. The peptide sequence Ala-Ala-Pro-Val mimics a natural substrate recognition motif for this enzyme. In its intact form, the substrate is non-fluorescent. The 7-amido-4-methylcoumarin (AMC) group is attached to the C-terminal valine via an amide bond. Upon enzymatic cleavage of this bond by an active elastase, the highly fluorescent AMC molecule is released.[1]

The rate of AMC liberation, which can be monitored in real-time using a fluorometer, is directly proportional to the enzymatic activity of elastase. This fluorometric assay provides a sensitive and continuous measure of enzyme kinetics.

Quantitative Data

The kinetic parameters of MeOthis compound with its primary targets, human neutrophil elastase (HNE) and porcine pancreatic elastase (PPE), are summarized below. These values are crucial for designing enzyme inhibition assays and for comparative studies.

EnzymeK_m_ (μM)k_cat_ (s⁻¹)k_cat_/K_m_ (M⁻¹s⁻¹)
Human Neutrophil Elastase1514.0930,000
Porcine Pancreatic Elastase2516.0640,000

Note: Data presented is for the R and S isomers of a nitroxide-labeled MeO-Suc-(Ala)2-Pro-Val derivative, which exhibits comparable kinetics to the parent compound.[2]

Specificity

This compound and its analogs are highly specific for elastases. Studies have shown that it is not significantly hydrolyzed by other serine proteases such as trypsin and cathepsin G.[3] While the core peptide sequence may show some susceptibility to chymotrypsin, the overall substrate is considered selective for elastase activity in typical assay conditions.[1][2]

Experimental Protocols

Preparation of Stock Solutions

Substrate Stock Solution (10 mM):

  • Dissolve MeOthis compound in dimethyl sulfoxide (DMSO) to a final concentration of 10 mM.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C. The stock solution is stable for several months when stored properly.

Enzyme Stock Solution (Human Neutrophil Elastase):

  • Reconstitute lyophilized human neutrophil elastase in a suitable buffer, for example, 50 mM Sodium Acetate, pH 5.5, containing 150 mM NaCl.

  • The concentration of the stock solution should be determined by measuring its absorbance at 280 nm (extinction coefficient may vary depending on the supplier) or by active site titration.

  • Store the enzyme solution at -80°C in aliquots.

Neutrophil Elastase Activity Assay Protocol

This protocol is designed for a 96-well plate format and can be adapted for other formats.

1. Assay Buffer Preparation:

  • Prepare an assay buffer consisting of 50 mM Tris-HCl, pH 7.5, containing 150 mM NaCl.

2. Reaction Mixture Preparation:

  • For each reaction, prepare a final volume of 200 µL in a single well of a black 96-well microplate.

  • The final concentration of the substrate (MeOthis compound) is typically in the range of 10-100 µM.

  • The final concentration of human neutrophil elastase will depend on the specific activity of the enzyme preparation and should be optimized to give a linear rate of fluorescence increase over the desired time course. A starting concentration of 10-50 nM is often appropriate.

3. Assay Procedure:

  • Add the appropriate volume of assay buffer to each well.

  • Add the desired volume of the inhibitor solution (if screening for inhibitors) or an equivalent volume of the inhibitor's solvent for control wells.

  • Add the substrate to each well to the final desired concentration.

  • Pre-incubate the plate at 37°C for 5-10 minutes to allow the components to reach thermal equilibrium.

  • Initiate the reaction by adding the human neutrophil elastase solution to each well.

  • Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

  • Monitor the increase in fluorescence intensity over time.

    • Excitation Wavelength: 360-380 nm

    • Emission Wavelength: 440-460 nm

  • Record the fluorescence readings at regular intervals (e.g., every 60 seconds) for 15-30 minutes.

4. Data Analysis:

  • Determine the initial rate of the reaction (V₀) by calculating the slope of the linear portion of the fluorescence versus time plot.

  • For inhibitor studies, calculate the percent inhibition relative to the control (no inhibitor) wells.

  • Kinetic parameters (K_m_ and V_max_) can be determined by measuring the initial rates at varying substrate concentrations and fitting the data to the Michaelis-Menten equation.

Visualizations

Mechanism of Action

G Mechanism of Fluorogenic Substrate Cleavage Substrate This compound (Non-fluorescent) Enzyme Neutrophil Elastase Substrate->Enzyme Binding Products Suc-Ala-Ala-Pro-Val + AMC (Fluorescent) Enzyme->Products Cleavage

Caption: Enzymatic cleavage of this compound by neutrophil elastase.

Experimental Workflow

G Experimental Workflow for Elastase Activity Assay cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Buffer Prepare Assay Buffer Add_Reagents Add Buffer, Inhibitor (optional), and Substrate to Plate Prep_Buffer->Add_Reagents Prep_Substrate Prepare Substrate Stock Prep_Substrate->Add_Reagents Prep_Enzyme Prepare Enzyme Stock Initiate_Reaction Add Enzyme Prep_Enzyme->Initiate_Reaction Pre_Incubate Pre-incubate at 37°C Add_Reagents->Pre_Incubate Pre_Incubate->Initiate_Reaction Measure_Fluorescence Measure Fluorescence (Ex: 380 nm, Em: 460 nm) Initiate_Reaction->Measure_Fluorescence Calculate_Rate Calculate Initial Reaction Rate Measure_Fluorescence->Calculate_Rate Analyze_Inhibition Determine % Inhibition Calculate_Rate->Analyze_Inhibition

Caption: Workflow for a typical neutrophil elastase activity assay.

Neutrophil Elastase in Inflammatory Signaling

G Role of Neutrophil Elastase in Inflammation Inflammatory_Stimuli Inflammatory Stimuli (e.g., Pathogens, Cytokines) Neutrophil Neutrophil Activation Inflammatory_Stimuli->Neutrophil NE_Release Neutrophil Elastase (NE) Release Neutrophil->NE_Release ECM_Degradation Extracellular Matrix Degradation NE_Release->ECM_Degradation Cytokine_Activation Pro-inflammatory Cytokine Activation (e.g., IL-1β, TNF-α) NE_Release->Cytokine_Activation Tissue_Damage Tissue Damage and Remodeling ECM_Degradation->Tissue_Damage Inflammation_Amplification Amplification of Inflammatory Response Cytokine_Activation->Inflammation_Amplification Tissue_Damage->Inflammation_Amplification

Caption: Simplified signaling pathway of neutrophil elastase in inflammation.

References

Unveiling the Specificity of Suc-Ala-Ala-Pro-Val-AMC: A Technical Guide to its Target Enzymes and Assay Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the fluorogenic substrate, N-Succinyl-L-alanyl-L-alanyl-L-prolyl-L-valyl-7-amino-4-methylcoumarin (Suc-Ala-Ala-Pro-Val-AMC), and its methoxylated counterpart, MeOthis compound. Tailored for researchers, scientists, and professionals in drug development, this document details the substrate's target enzymes, specificity, and the experimental protocols for its application in enzyme kinetics and inhibitor screening.

Introduction: A Versatile Tool for Protease Research

This compound and its derivatives are invaluable tools in the study of serine proteases, a class of enzymes pivotal in numerous physiological and pathological processes. The cleavage of the amide bond between the valine residue and the 7-amino-4-methylcoumarin (AMC) group by a target protease results in the release of the highly fluorescent AMC molecule. This fluorescence can be monitored in real-time to provide a sensitive and continuous measure of enzyme activity. The core utility of this substrate lies in its specificity towards certain elastase-type serine proteases, making it a cornerstone in both basic research and high-throughput screening for novel therapeutics.

Target Enzymes and Substrate Specificity

The primary targets for MeOthis compound are neutrophil elastase and pancreatic elastase. It is also recognized and cleaved by proteinase 3 (myeloblastin). A key aspect of its utility is its selectivity, as it is not hydrolyzed by cathepsin G, another serine protease found in neutrophils.

Human Neutrophil Elastase

Human Neutrophil Elastase (HNE), a serine protease stored in the azurophilic granules of neutrophils, plays a crucial role in host defense by degrading proteins of engulfed microorganisms. However, its unregulated activity is implicated in the pathology of inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and cystic fibrosis. MeOthis compound is a highly sensitive substrate for HNE.

Porcine Pancreatic Elastase

Porcine Pancreatic Elastase (PPE) is a digestive enzyme that breaks down elastin and other proteins. Due to its commercial availability and similar substrate specificity to HNE, it is often used as a model enzyme in research and for the preliminary screening of elastase inhibitors.

Proteinase 3 (Myeloblastin)

Proteinase 3 (PR3), also known as myeloblastin, is another serine protease found in neutrophils. It shares structural and functional similarities with HNE and is the primary autoantigen in granulomatosis with polyangiitis (GPA), an autoimmune vasculitis. MeOthis compound also serves as a substrate for PR3.

Quantitative Data: A Comparative Overview

The efficiency of an enzyme's cleavage of a substrate is quantitatively described by the Michaelis-Menten constant (Km) and the catalytic rate constant (kcat). The ratio kcat/Km represents the catalytic efficiency of the enzyme. The following table summarizes the available kinetic parameters for the cleavage of MeOthis compound by its target enzymes.

EnzymeSubstrateKm (µM)kcat (s⁻¹)kcat/Km (s⁻¹M⁻¹)
Human Leukocyte ElastaseMeOthis compound140 - 362Not Reported120,000
Porcine Pancreatic ElastaseMeOthis compound362Not ReportedNot Reported
Proteinase 3 (Myeloblastin)MeOthis compoundNot ReportedNot ReportedNot Reported

Experimental Protocols: Measuring Enzyme Activity

The following is a generalized protocol for determining the activity of elastase or proteinase 3 using MeOthis compound. This protocol can be adapted for 96-well plate format for high-throughput screening.

Materials and Reagents
  • MeOthis compound (or this compound)

  • Dimethyl sulfoxide (DMSO) for substrate stock solution

  • Assay Buffer (e.g., 0.1 M HEPES, pH 7.5, containing 0.5 M NaCl and 0.05% Triton X-100)

  • Purified enzyme (Human Neutrophil Elastase, Porcine Pancreatic Elastase, or Proteinase 3)

  • Fluorometer or microplate reader with excitation at ~360-380 nm and emission at ~440-460 nm.

  • 96-well black microplates

Procedure
  • Substrate Preparation: Prepare a stock solution of MeOthis compound in DMSO (e.g., 10 mM). Protect from light and store at -20°C.

  • Working Substrate Solution: Dilute the stock solution in Assay Buffer to the desired final concentration. For kinetic studies, a range of concentrations bracketing the Km value should be prepared.

  • Enzyme Preparation: Prepare a working solution of the enzyme in Assay Buffer to a concentration that yields a linear rate of fluorescence increase over the desired assay time. The optimal concentration should be determined empirically.

  • Assay Execution: a. To each well of a 96-well plate, add a volume of Assay Buffer. b. Add the enzyme solution to each well (except for the no-enzyme control). c. To initiate the reaction, add the working substrate solution to each well. The final volume in each well should be consistent (e.g., 200 µL). d. Immediately place the plate in the fluorometer pre-set to the appropriate excitation and emission wavelengths.

  • Data Acquisition: Monitor the increase in fluorescence intensity over time (e.g., every minute for 15-30 minutes). The rate of reaction is the initial linear slope of the fluorescence versus time plot.

  • Data Analysis: a. Convert the rate of fluorescence increase (RFU/s) to the rate of product formation (moles/s) using a standard curve of free AMC. b. For kinetic parameter determination, plot the initial reaction rates against the substrate concentrations and fit the data to the Michaelis-Menten equation.

5

An In-depth Technical Guide to the Use of Fluorogenic Substrates for Detecting Chymotrypsin-Like Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and practices for detecting chymotrypsin-like activity using a specific fluorogenic substrate. It is intended to equip researchers, scientists, and professionals in drug development with the necessary information to accurately quantify the activity of chymotrypsin and related proteases.

A Note on Substrate Specificity: While the initial topic of interest was Suc-Ala-Ala-Pro-Val-AMC, it is crucial to note that this substrate is primarily recognized and cleaved by elastase. The scientifically accurate and widely used fluorogenic substrate for measuring chymotrypsin-like activity is Suc-Ala-Ala-Pro-Phe-AMC . This document will, therefore, focus on the correct substrate to ensure the validity and applicability of the presented data and protocols.

Core Principles of Detection

The detection of chymotrypsin-like activity using Suc-Ala-Ala-Pro-Phe-AMC is based on the principle of fluorescence resonance energy transfer (FRET). The substrate consists of a peptide sequence (Suc-Ala-Ala-Pro-Phe) that is specifically recognized by the active site of chymotrypsin. This peptide is covalently linked to a fluorophore, 7-amino-4-methylcoumarin (AMC). In its intact form, the fluorescence of the AMC group is quenched. Upon enzymatic cleavage of the amide bond between the phenylalanine (Phe) residue and the AMC moiety by a chymotrypsin-like protease, the AMC is released. This release results in a significant increase in fluorescence intensity, which can be measured over time. The rate of increase in fluorescence is directly proportional to the enzymatic activity.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the use of Suc-Ala-Ala-Pro-Phe-AMC in detecting chymotrypsin activity.

ParameterValueReference
Enzyme α-Chymotrypsin
Substrate Suc-Ala-Ala-Pro-Phe-AMC
Michaelis Constant (K_m) 15 µM
Catalytic Constant (k_cat) 1.5 s⁻¹
Excitation Wavelength (λ_ex) 360-380 nm
Emission Wavelength (λ_em) 440-460 nm

Enzymatic Cleavage Mechanism

The enzymatic reaction is a hydrolysis event. The serine protease, chymotrypsin, utilizes a catalytic triad in its active site to cleave the peptide bond C-terminal to the large hydrophobic amino acid, phenylalanine, in the substrate. This releases the highly fluorescent 7-amino-4-methylcoumarin.

G sub Suc-Ala-Ala-Pro-Phe-AMC (Substrate, Low Fluorescence) enz Chymotrypsin sub->enz Binding prod1 Suc-Ala-Ala-Pro-Phe (Cleaved Peptide) enz->prod1 Cleavage prod2 AMC (Free Fluorophore, High Fluorescence) enz->prod2 Release

Enzymatic cleavage of Suc-Ala-Ala-Pro-Phe-AMC by chymotrypsin.

Experimental Protocols

This section provides a detailed methodology for a standard chymotrypsin activity assay using Suc-Ala-Ala-Pro-Phe-AMC.

Reagent Preparation
  • Substrate Stock Solution (e.g., 10 mM):

    • The molecular weight of Suc-Ala-Ala-Pro-Phe-AMC is 661.7 g/mol .

    • To prepare a 10 mM stock solution, dissolve 6.62 mg of the lyophilized substrate in 1 mL of dimethyl sulfoxide (DMSO).

    • Mix thoroughly by vortexing until the substrate is completely dissolved.

    • Store the stock solution in aliquots at -20°C or -80°C, protected from light. Repeated freeze-thaw cycles should be avoided.

  • Assay Buffer (e.g., 50 mM Tris, 100 mM NaCl, pH 8.0):

    • Prepare a solution containing 50 mM Tris base and 100 mM NaCl in deionized water.

    • Adjust the pH to 8.0 at room temperature using HCl.

    • The buffer should be filtered and stored at 4°C.

  • Enzyme Solution:

    • Prepare a stock solution of chymotrypsin in a suitable buffer (e.g., 1 mM HCl) at a concentration of 1 mg/mL.

    • Immediately before the assay, dilute the enzyme stock solution to the desired final concentration (e.g., 1-10 nM) in cold assay buffer. The optimal enzyme concentration should be determined empirically for each experimental setup.

Assay Procedure

The following procedure is designed for a 96-well plate format and can be adapted for other formats.

  • Prepare the Reaction Plate:

    • Design the plate layout to include wells for blanks (no enzyme), negative controls (enzyme with inhibitor), and experimental samples.

    • Add the appropriate volume of assay buffer to all wells.

  • Add Enzyme:

    • Add the diluted enzyme solution to the appropriate wells.

    • For the blank wells, add the same volume of assay buffer instead of the enzyme solution.

  • Prepare Substrate Working Solution:

    • Dilute the substrate stock solution in the assay buffer to the desired final concentration. The final substrate concentration should ideally be around the K_m value (15 µM) or varied for kinetic studies.

  • Initiate the Reaction:

    • Add the substrate working solution to all wells to start the enzymatic reaction. The final volume in each well should be consistent (e.g., 200 µL).

  • Measure Fluorescence:

    • Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation (360-380 nm) and emission (440-460 nm) wavelengths.

    • Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a duration of 15-60 minutes. The measurement should be in kinetic mode.

Data Analysis
  • Calculate the Rate of Reaction:

    • For each sample, plot the fluorescence intensity against time.

    • Determine the initial velocity (V_o) of the reaction by calculating the slope of the linear portion of the curve.

    • Subtract the slope of the blank from the slopes of the samples to correct for background fluorescence and substrate auto-hydrolysis.

  • Determine Kinetic Parameters (Optional):

    • To determine K_m and V_max, perform the assay with varying substrate concentrations.

    • Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation.

Experimental Workflow

The following diagram illustrates the typical workflow for a chymotrypsin activity assay.

G prep Reagent Preparation (Buffer, Substrate, Enzyme) plate Plate Setup (Blanks, Controls, Samples) prep->plate add_enz Add Enzyme to Wells plate->add_enz add_sub Add Substrate to Initiate Reaction add_enz->add_sub measure Kinetic Fluorescence Measurement (Ex: 380nm, Em: 460nm) add_sub->measure analyze Data Analysis (Calculate Reaction Rates) measure->analyze

A typical experimental workflow for a fluorometric chymotrypsin assay.

Application in Signaling Pathway Analysis

Chymotrypsin and other chymotrypsin-like proteases can play significant roles in various signaling pathways, often through the activation of Protease-Activated Receptors (PARs). PARs are a family of G protein-coupled receptors that are activated by proteolytic cleavage of their extracellular domain. This cleavage unmasks a new N-terminus that acts as a tethered ligand, binding to and activating the receptor, which then initiates downstream signaling cascades.

The diagram below illustrates a simplified signaling pathway for PAR1, which can be activated by proteases like thrombin and, in some contexts, chymotrypsin.

The Design and Application of Peptide-Based Fluorogenic Substrates: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise regulation of enzymatic activity is fundamental to nearly all biological processes. Dysregulation of enzymes, particularly proteases and kinases, is a hallmark of numerous pathologies, including cancer, neurodegenerative disorders, and inflammatory diseases. The ability to sensitively and specifically detect and quantify the activity of these enzymes in complex biological milieu is therefore of paramount importance for both basic research and drug discovery. Peptide-based fluorogenic substrates have emerged as indispensable tools for this purpose, offering real-time, high-throughput analysis of enzyme kinetics and inhibition.

This technical guide provides a comprehensive overview of the core principles, design strategies, synthesis, and application of peptide-based fluorogenic substrates. It is intended to serve as a detailed resource for researchers and professionals engaged in the study of enzymes and the development of novel therapeutics.

Core Principles of Fluorogenic Peptide Substrates

Fluorogenic peptide substrates are synthetic molecules that are non-fluorescent or exhibit low fluorescence until they are acted upon by a specific enzyme. The enzymatic modification, typically cleavage of a peptide bond, results in a significant increase in fluorescence intensity. This "turn-on" fluorescent signal provides a direct and continuous measure of enzyme activity. The two most common designs for fluorogenic peptide substrates are based on Fluorescence Resonance Energy Transfer (FRET) and environmentally sensitive fluorophores.

Fluorescence Resonance Energy Transfer (FRET) Substrates

FRET is a non-radiative energy transfer process that occurs between two chromophores, a donor and an acceptor, when they are in close proximity (typically 10-100 Å). In a FRET-based peptide substrate, a fluorescent donor and a quencher molecule are positioned on opposite sides of an enzyme's cleavage site within a peptide sequence.

  • Mechanism of Action: In the intact substrate, the quencher absorbs the energy emitted by the excited donor fluorophore, resulting in minimal fluorescence. Upon enzymatic cleavage of the peptide backbone, the donor and quencher are separated, disrupting FRET and leading to a significant increase in the donor's fluorescence emission.

  • Design Considerations: The efficiency of FRET is highly dependent on the distance between the donor and quencher, their spectral overlap, and their relative orientation. The Förster radius (R₀), the distance at which FRET efficiency is 50%, is a critical parameter in the design of these substrates.

Substrates with Environmentally Sensitive Fluorophores

This class of substrates utilizes a fluorophore whose quantum yield is sensitive to its local chemical environment. A common strategy involves conjugating a fluorophore, such as 7-amino-4-methylcoumarin (AMC) or rhodamine 110 (R110), to the C-terminus of a peptide substrate via an amide bond.

  • Mechanism of Action: In the conjugated form, the fluorescence of the fluorophore is quenched. Enzymatic cleavage of the amide bond liberates the free fluorophore, which exhibits a dramatic increase in fluorescence upon excitation.

Design and Synthesis of Peptide-Based Fluorogenic Substrates

The specificity and efficacy of a fluorogenic peptide substrate are determined by its amino acid sequence and the choice of fluorophore and quencher.

Peptide Sequence Selection

The peptide sequence is designed to be a highly specific substrate for the target enzyme. This is often achieved by incorporating the known cleavage site of a natural substrate or by using peptide libraries to screen for optimal recognition sequences.

Fluorophore and Quencher Pairing

The selection of the donor-quencher pair in FRET substrates is critical for achieving a high signal-to-noise ratio. The emission spectrum of the donor must overlap significantly with the absorption spectrum of the quencher. A variety of donor-quencher pairs are available, each with distinct spectral properties.

Table 1: Common FRET Pairs Used in Fluorogenic Peptide Substrates

Donor FluorophoreAcceptor (Quencher)Donor Ex/Em (nm)
McaDnp325/393
EDANSDABCYL335/493
FAMQXL® 520492/518
FITCQXL® 520494/519
HiLyte™ Fluor 488QXL® 520502/527
TAMRAQXL® 570541/568
HiLyte™ Fluor 647QXL® 670650/675

Data sourced from Eurogentec.

Table 2: Common C-terminal Fluorogenic Dyes

Fluorogenic DyeEx/Em (nm)
AMC (7-amino-4-methylcoumarin)351/430
AFC (7-amino-4-trifluoromethylcoumarin)382/480
Rh110 (Rhodamine 110)501/527

Data sourced from Eurogentec.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of a FRET Peptide Substrate

This protocol describes the manual synthesis of a generic FRET peptide substrate using Fmoc (9-fluorenylmethoxycarbonyl) chemistry on a solid support resin.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids

  • Donor fluorophore (e.g., 5-(2-aminoethyl)amino]naphthalene-1-sulfonic acid, EDANS)

  • Quencher amino acid (e.g., Fmoc-Lys(Dabcyl)-OH)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: DIEA (N,N-Diisopropylethylamine)

  • Deprotection reagent: 20% piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane), NMP (N-Methyl-2-pyrrolidone)

  • Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water

  • Diethyl ether

  • HPLC system for purification

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Dissolve the Fmoc-protected amino acid (3 equivalents), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.

    • Add DIEA (6 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

    • Monitor the coupling reaction using a ninhydrin test.

    • Wash the resin with DMF and DCM.

  • Incorporate Quencher: Couple the Fmoc-Lys(Dabcyl)-OH using the same procedure as in step 3.

  • Continue Peptide Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Incorporate Donor: Couple the donor fluorophore (e.g., EDANS) to the N-terminus of the peptide.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

  • Purification: Purify the crude peptide by reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the synthesized peptide by mass spectrometry and analytical HPLC.

SPPS_Workflow Resin Resin Swelling Deprotection Fmoc Deprotection Resin->Deprotection Coupling Amino Acid Coupling Deprotection->Coupling Wash1 Wash Coupling->Wash1 Repeat Repeat for each a.a. in sequence Wash1->Repeat Next amino acid Cleavage Cleavage & Deprotection Wash1->Cleavage Final amino acid Repeat->Deprotection Purification HPLC Purification Cleavage->Purification Characterization Characterization Purification->Characterization

Solid-Phase Peptide Synthesis (SPPS) Workflow.
Enzyme Activity Assay Using a Fluorogenic Peptide Substrate

This protocol outlines a general procedure for measuring enzyme activity in a 96-well plate format.

Materials:

  • Purified enzyme

  • Fluorogenic peptide substrate

  • Assay buffer (specific to the enzyme)

  • 96-well black microplate

Methodological & Application

Application Notes and Protocols for Elastase Activity Assay Using Suc-Ala-Ala-Pro-Val-AMC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neutrophil elastase, a serine protease stored in the azurophilic granules of neutrophils, plays a critical role in host defense by degrading proteins of invading pathogens. However, when unregulated, it can also damage host tissues, contributing to the pathology of various inflammatory diseases such as chronic obstructive pulmonary disease (COPD), cystic fibrosis, and acute respiratory distress syndrome (ARDS). Consequently, the measurement of elastase activity is crucial for studying disease mechanisms and for the development of therapeutic inhibitors.

This document provides a detailed protocol for a highly sensitive and specific fluorometric assay for measuring neutrophil elastase activity using the synthetic peptide substrate N-succinyl-Ala-Ala-Pro-Val-7-amido-4-methylcoumarin (Suc-Ala-Ala-Pro-Val-AMC). In its intact form, the substrate is non-fluorescent. Upon cleavage by elastase at the C-terminal side of the valine residue, the highly fluorescent 7-amido-4-methylcoumarin (AMC) is released. The rate of AMC liberation, measured kinetically, is directly proportional to the elastase activity in the sample.

Principle of the Assay

The assay is based on the enzymatic cleavage of the fluorogenic substrate this compound by elastase. The cleavage releases the fluorescent molecule AMC, which can be detected using a fluorescence plate reader.

G cluster_reaction Enzymatic Reaction This compound This compound Suc-Ala-Ala-Pro-Val Suc-Ala-Ala-Pro-Val This compound->Suc-Ala-Ala-Pro-Val Cleavage AMC (Fluorescent) AMC (Fluorescent) This compound->AMC (Fluorescent) Release Elastase Elastase Elastase->this compound

Figure 1: Enzymatic cleavage of this compound by elastase.

Materials and Reagents

ReagentSupplierCatalog Number (Example)Storage Temperature
Human Neutrophil Elastase (HNE)Sigma-AldrichSRP0329-80°C
This compoundMedChemExpressHY-P0053-20°C
7-Amino-4-methylcoumarin (AMC)Sigma-AldrichA9891Room Temperature
TRIS HClThermo FisherBP152Room Temperature
Sodium Chloride (NaCl)Sigma-AldrichS9888Room Temperature
Tween-20Bio-Rad1610781Room Temperature
Dimethyl Sulfoxide (DMSO)Sigma-AldrichD8418Room Temperature
96-well black, flat-bottom platesCorning3916Room Temperature

Experimental Protocols

Reagent Preparation

1. Assay Buffer (200 mM TRIS HCl, 500 mM NaCl, 0.05% Tween-20, pH 8.0)

  • Dissolve 24.2 g of TRIS base and 29.2 g of NaCl in 800 mL of deionized water.

  • Adjust the pH to 8.0 with concentrated HCl.

  • Add 0.5 mL of Tween-20.

  • Bring the final volume to 1 L with deionized water.

  • Store at 4°C.

2. Human Neutrophil Elastase (HNE) Stock Solution (e.g., 1 µM)

  • Reconstitute lyophilized HNE in the assay buffer to a stock concentration of 1 µM.

  • Aliquot and store at -80°C to avoid repeated freeze-thaw cycles.

3. HNE Working Solution (e.g., 0.5 nM)

  • On the day of the experiment, dilute the HNE stock solution in assay buffer to the desired final concentration. For example, a 1:2000 dilution of a 1 µM stock will yield a 0.5 nM working solution.

**4. Substrate Stock Solution (e

Preparation of Suc-Ala-Ala-Pro-Val-AMC Stock and Working Solutions: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the preparation of stock and working solutions of the fluorogenic peptide substrate, Succinyl-L-alanyl-L-alanyl-L-prolyl-L-valine-7-amido-4-methylcoumarin (Suc-Ala-Ala-Pro-Val-AMC). This substrate is instrumental in assessing the activity of chymotrypsin-like serine proteases, including elastase, making it a valuable tool in drug discovery and biomedical research.

Introduction

This compound is a synthetic tetrapeptide that serves as a substrate for various proteases. Upon enzymatic cleavage of the amide bond between the valine residue and the 7-amino-4-methylcoumarin (AMC) group, the highly fluorescent AMC is released. The resulting fluorescence can be monitored to quantify enzyme activity. This substrate is particularly useful for high-throughput screening of protease inhibitors.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular Formula C₃₀H₃₉N₅O₉
Molecular Weight 613.66 g/mol
CAS Number 113277-37-5
Appearance White to off-white solid
Purity ≥95%
Excitation Wavelength 355-380 nm
Emission Wavelength 440-460 nm

Preparation of Stock and Working Solutions

Proper preparation of stock and working solutions is critical for obtaining accurate and reproducible results in enzyme assays.

Materials and Equipment
  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Assay buffer (e.g., 0.1 M HEPES, pH 7.5)

  • Vortex mixer

  • Ultrasonic bath (optional)

  • Microcentrifuge tubes

  • Pipettes and sterile, nuclease-free tips

Protocol for Preparing a 10 mM Stock Solution
  • Weighing the Substrate: Accurately weigh a specific amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 6.14 mg of the substrate (Molecular Weight = 613.66 g/mol ).

  • Dissolving in DMSO: Add the appropriate volume of anhydrous DMSO to the weighed substrate. For a 10 mM solution from 6.14 mg, add 1 mL of DMSO.

  • Ensuring Complete Dissolution: Vortex the solution thoroughly. If necessary, use an ultrasonic bath to aid dissolution. Visually inspect the solution to ensure no solid particles remain.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability. When stored at -80°C, the stock solution is stable for up to 6 months.

G cluster_stock Stock Solution Preparation weigh 1. Weigh this compound add_dmso 2. Add Anhydrous DMSO weigh->add_dmso dissolve 3. Vortex/Sonicate to Dissolve add_dmso->dissolve aliquot 4. Aliquot into Single-Use Tubes dissolve->aliquot store 5. Store at -20°C or -80°C aliquot->store

Caption: Workflow for preparing this compound stock solution.

Protocol for Preparing a Working Solution

The working solution should be prepared fresh on the day of the experiment by diluting the stock solution in the appropriate assay buffer. The final concentration of the working solution will depend on the specific experimental conditions, particularly the Michaelis constant (Km) of the enzyme being studied. A typical starting concentration is 10-100 µM.

  • Thaw Stock Solution: Thaw a single aliquot of the 10 mM stock solution at room temperature.

  • Dilution: Dilute the stock solution with the assay buffer to the desired final concentration. For example, to prepare 1 mL of a 100 µM working solution, add 10 µL of the 10 mM stock solution to 990 µL of assay buffer.

  • Mixing: Gently vortex the working solution to ensure homogeneity. Keep the working solution on ice during the experiment.

General Protocol for a Fluorometric Enzyme Assay

This protocol provides a general outline for using the this compound working solution in a typical 96-well plate format.

  • Prepare Assay Plate: Add the components of the reaction mixture (e.g., assay buffer, enzyme, and any potential inhibitors) to the wells of a microplate.

  • Initiate Reaction: Add the this compound working solution to each well to initiate the enzymatic reaction. The final concentration of the substrate in the assay should be optimized based on the enzyme's kinetic properties.

  • Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 30-60 minutes).

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader. The excitation and emission wavelengths should be set to approximately 360-380 nm and 440-460 nm, respectively. The increase in fluorescence is directly proportional to the enzyme's activity.

Principle of the Fluorogenic Assay

The enzymatic cleavage of this compound by a protease releases the fluorophore AMC, leading to a measurable increase in fluorescence.

G cluster_reaction Enzymatic Reaction and Fluorescence Generation substrate This compound (Non-fluorescent) enzyme Protease (e.g., Elastase) substrate->enzyme Enzymatic Cleavage products Suc-Ala-Ala-Pro-Val + AMC (Fluorescent) enzyme->products

Caption: Principle of the fluorogenic assay using this compound.

Application Notes and Protocols for High-Throughput Screening of Human Neutrophil Elastase (HNE) Inhibitors using Suc-Ala-Ala-Pro-Val-AMC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human Neutrophil Elastase (HNE), a serine protease stored in the azurophilic granules of neutrophils, is a key player in the innate immune response. It is involved in the degradation of various extracellular matrix proteins, including elastin, and plays a crucial role in microbial killing. However, dysregulated HNE activity is implicated in the pathogenesis of numerous chronic inflammatory diseases such as chronic obstructive pulmonary disease (COPD), cystic fibrosis, bronchiectasis, and acute respiratory distress syndrome (ARDS). Consequently, the identification of potent and specific HNE inhibitors is a significant therapeutic strategy for these conditions.

This document provides a detailed guide for conducting high-throughput screening (HTS) of HNE inhibitors using the fluorogenic substrate N-Methoxysuccinyl-Ala-Ala-Pro-Val-7-amino-4-methylcoumarin (Suc-Ala-Ala-Pro-Val-AMC). This substrate is highly specific for HNE and, upon cleavage, releases the fluorescent 7-amino-4-methylcoumarin (AMC) group, providing a sensitive and continuous measure of enzyme activity. The assay is robust, reproducible, and readily adaptable to a high-throughput format, making it ideal for the screening of large compound libraries.

Principle of the Assay

The HTS assay for HNE inhibitors is based on the enzymatic cleavage of the this compound substrate by HNE. In its intact form, the fluorescence of the AMC moiety is quenched. Upon hydrolysis by HNE, the free AMC is liberated, resulting in a significant increase in fluorescence intensity. The rate of this increase is directly proportional to the HNE activity. Potential inhibitors will decrease the rate of substrate cleavage, leading to a reduction in the fluorescence signal.

Data Presentation

The inhibitory activity of compounds is typically quantified by determining their half-maximal inhibitory concentration (IC50). This value represents the concentration of an inhibitor required to reduce the enzyme activity by 50%. The following table summarizes the IC50 values for known HNE inhibitors obtained using the this compound assay.

CompoundIC50 (nM)Reference
Sivelestat43 ± 5
D4L-121 ± 2
D4L-235 ± 3
BAY 85-85010.5 - 1.3

Experimental Protocols

Materials and Reagents
  • Human Neutrophil Elastase (HNE), purified

  • This compound (Fluorogenic Substrate)

  • Assay Buffer: e

Application of Suc-Ala-Ala-Pro-Val-AMC in Drug Discovery Screening for Human Neutrophil Elastase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note

1.1 Introduction

Human Neutrophil Elastase (HNE), a serine protease stored in the azurophilic granules of neutrophils, is a key mediator of innate immunity and inflammation. While essential for host defense against pathogens, excessive or unregulated HNE activity is implicated in the pathology of numerous inflammatory diseases, including Chronic Obstructive Pulmonary Disease (COPD), Acute Respiratory Distress Syndrome (ARDS), and cystic fibrosis. Consequently, HNE represents a significant therapeutic target for drug discovery.

The fluorogenic peptide substrate, Succinyl-Alanine-Alanine-Proline-Valine-7-Amino-4-methylcoumarin (Suc-Ala-Ala-Pro-Val-AMC), is a highly specific and sensitive tool for the continuous kinetic measurement of HNE activity. Its application is central to the high-throughput screening (HTS) of compound libraries to identify and characterize novel HNE inhibitors.

1.2 Principle of the Assay

The assay principle is based on the enzymatic cleavage of the peptide sequence by HNE. The substrate, this compound, is intrinsically weakly fluorescent. Upon hydrolysis by HNE between the Valine (Val) and the 7-Amino-4-methylcoumarin (AMC) moiety, the highly fluorescent AMC is liberated. The rate of increase in fluorescence intensity is directly proportional to the HNE activity. Potential inhibitors will decrease the rate of AMC release, providing a quantitative measure of their inhibitory potency.

1.3 Key Features

  • High Specificity: The Ala-Ala-Pro-Val sequence is preferentially cleaved by HNE, with minimal hydrolysis by other related proteases like Cathepsin G.

  • High Sensitivity: The release of the AMC fluorophore provides a strong signal, allowing for the detection of low levels of enzyme activity and making the assay suitable for miniaturized HTS formats.

  • Kinetic Measurement: The assay allows for continuous monitoring of the reaction, which is ideal for mechanism-of-action studies and accurate determination of inhibitor potency (e.g., IC50 values).

  • HTS Compatibility: The simple, "mix-and-read" format is robust and easily automated for screening large compound libraries in 96-well or 384-well plate formats.

Data Presentation

Quantitative data for the HNE assay using this compound is summarized below. These parameters are crucial for assay design, validation, and data interpretation.

Table 1: Substrate & Enzyme Kinetic Parameters

Parameter Value Source
Target Enzyme Human Neutrophil Elastase (HNE) [1][2]
Excitation Wavelength 355-380 nm [1][2][3]
Emission Wavelength 440-460 nm [1][2][3]

| K_m_ Value | 140 µM - 362 µM |[1] |

Table 2: Performance Metrics for HTS Assay Validation

Parameter Formula Acceptance Criteria Source

| Z'-Factor | 1 - [ (3σ_pos_ + 3σ_neg_) / |μ_pos_ - μ_neg_| ] | Z' ≥ 0.5 |[1][4] |

  • σ_pos = Standard deviation of positive control (e.g., DMSO, max activity)

  • σ_neg = Standard deviation of negative control (e.g., potent inhibitor, min activity)

  • μ_pos = Mean of positive control

  • μ_neg = Mean of negative control

Table 3: Potency of a Known HNE Inhibitor

Inhibitor IC_50_ K_i_ Notes Source

| Sivelestat | 44 nM | 200 nM | Competitive inhibitor of HNE. |[4][5] |

Visualized Workflows and Pathways

Enzymatic_Reaction

HTS_Workflow

Data_Analysis_Flow

Experimental Protocols

4.1 Reagent Preparation

  • Assay Buffer: 50 mM HEPES, 100 mM NaCl, 0.01% (v/v) Triton X-100, pH 7.5.

    • Prepare and store at 4°C. Warm to room temperature before use.

  • HNE Stock Solution: Reconstitute lyophilized Human Neutrophil Elastase in deionized water to a stock concentration of 1 mg/mL.

    • Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.

  • HNE Working Solution: Dilute the HNE stock solution in Assay Buffer to a 2X final concentration (e.g., 20 nM, for a 10 nM final concentration in the assay).

    • Prepare fresh on the day of the experiment and keep on ice.

  • Substrate Stock Solution: Dissolve this compound in DMSO to a stock concentration of 10 mM.

    • Aliquot and store at -20°C, protected from light.

  • Substrate Working Solution: Dilute the Substrate Stock Solution in Assay Buffer to a 2X final concentration (e.g., 200 µM for a 100 µM final concentration, which is near the K_m_).

    • Prepare fresh and protect from light.

  • Control Inhibitor (Sivelestat): Prepare a 10 mM stock solution in DMSO. Create serial dilutions for IC50 determination.

4.2 HTS Protocol for Inhibitor Screening (96-Well Plate Format)

This protocol describes a total reaction volume of 100 µL. Volumes can be scaled down for 384-well plates.

  • Compound Plating:

    • Add 1 µL of test compounds (dissolved in DMSO) or DMSO vehicle (for positive controls, 100% activity) to the appropriate wells of a solid black, flat-bottom 96-well plate.

    • For the negative control (0% activity), add 1 µL of a known potent inhibitor like Sivelestat (at a final concentration >10x its IC50).

  • Enzyme Addition:

    • Add 49 µL of Assay Buffer to all wells.

    • Add 50 µL of the 2X HNE Working Solution to all wells except the "no enzyme" background controls. Add 50 µL of Assay Buffer to background wells.

  • Pre-incubation:

    • Mix the plate gently on a plate shaker for 1 minute.

    • Incubate the plate for 15 minutes at room temperature to allow compounds to interact with the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding 50 µL of the 2X Substrate Working Solution to all wells.

    • Immediately place the plate in a fluorescence plate reader pre-set to 37°C.

    • Measure the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) every 60 seconds for 15-30 minutes (kinetic mode).

4.3 Data Analysis

  • Determine Reaction Velocity:

    • For each well, plot the relative fluorescence units (RFU) against time (minutes).

    • The slope of the linear portion of this curve represents the reaction velocity (V) in RFU/min.

  • Calculate Percent Inhibition:

    • Average the velocities of the positive control (V_max_activity, DMSO only) and negative control (V_min_activity, potent inhibitor) wells.

    • Calculate the percent inhibition for each test compound using the following formula: % Inhibition = 100 * [ 1 - ( (V_compound - V_min_activity) / (V_max_activity - V_min_activity) ) ]

  • IC50 Determination:

    • For compounds showing significant inhibition, perform a dose-response experiment with a range of concentrations (e.g., 8-12 concentrations in a semi-log dilution series).

    • Plot the % Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).

    • Fit the data using a non-linear regression model (four-parameter logistic equation with a variable slope) to determine the IC50 value, which is the concentration of the inhibitor that produces 50% inhibition.

  • Assay Quality Control (Z'-Factor):

    • Using the kinetic data from multiple positive (max signal) and negative (min signal) control wells on a plate, calculate the Z'-Factor to validate the assay performance. An assay with a Z'-Factor ≥ 0.5 is considered excellent for HTS.

References

Troubleshooting & Optimization

Effect of DMSO concentration on Suc-ala-ala-pro-val-amc assay performance

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions regarding the use of Dimethyl Sulfoxide (DMSO) in the Suc-ala-ala-pro-val-AMC fluorogenic assay, commonly used for measuring the activity of proteases like neutrophil elastase.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of DMSO in the this compound assay?

A1: DMSO is a powerful and widely used organic solvent for dissolving a broad range of molecules, including the this compound substrate and various test compounds or inhibitors that may have poor aqueous solubility.[1][2] It allows for the introduction of these molecules into the aqueous assay buffer.

Q2: What is the maximum recommended concentration of DMSO for this assay?

A2: While the exact tolerance can vary based on specific assay conditions (e.g., enzyme concentration, temperature), it is generally recommended to keep the final DMSO concentration as low as possible. Many protocols use a final concentration of 0.1% (v/v) DMSO, which has been shown to have no inhibitory effect on elastase release from stimulated neutrophils.[3] Higher concentrations can perturb the enzyme's structure and catalytic activity.[1] It is crucial to perform a DMSO tolerance test for your specific experimental setup.

Q3: My enzyme activity is lower than expected. Could DMSO be the cause?

A3: Yes, higher concentrations of DMSO can lead to a reversible decrease in enzyme activity by perturbing the protein's conformation.[1] Additionally, DMSO has been shown to suppress the oxidative function of neutrophils, which could be a confounding factor if you are working with whole cells.[4] To investigate this, run a control experiment with varying concentrations of DMSO (e.g., 0.1%, 0.5%, 1%, 2%, 5%) in the absence of any inhibitor to determine the concentration at which enzyme activity begins to drop.

Q4: I am observing high background fluorescence in my negative control wells containing only DMSO. What could be the issue?

A4: This can be due to a few factors. Some grades of DMSO can contain fluorescent impurities.[5] It is also possible that DMSO enhances the intrinsic fluorescence of components in the assay buffer or the substrate itself.[6][7] Always use high-purity, spectroscopy-grade DMSO and subtract the background fluorescence from a "no enzyme" control well containing the same DMSO concentration.

Q5: How does DMSO affect the IC50 values of my inhibitors?

A5: DMSO can influence IC50 values. At higher concentrations, by slightly denaturing the enzyme, DMSO may expose alternative binding sites, potentially leading to non-specific inhibition.[1] This can cause an underestimation of the true potency of a specific inhibitor. A "DMSO-perturbing assay" can be used to identify such promiscuous inhibitors, where the inhibitory activity is attenuated in a DMSO-concentration-dependent manner.[1]

Q6: Are there alternatives to DMSO for dissolving my compounds?

A6: Yes, though less common, other organic solvents like ethanol can be used, depending on the solubility of your specific compound.[8] Water-soluble versions of some compounds may also be available.[5] If you must use an alternative solvent, it is critical to perform a solvent tolerance and interference test, just as you would for DMSO.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Signal or No Activity High DMSO Concentration: The final DMSO concentration may be inhibiting the enzyme.[1]Run a DMSO concentration gradient (e.g., 0% to 10%) to determine the optimal concentration for your assay. Keep the final concentration below the inhibitory threshold.
Inhibitor Precipitation: The test compound, dissolved in DMSO, may be precipitating when added to the aqueous buffer.Visually inspect wells for precipitation. To increase solubility, you can try gently warming the solution or brief sonication.[9] Consider modifying the buffer composition if possible.
High Background Signal Contaminated DMSO: The DMSO used may contain fluorescent impurities.[5]Use a new, unopened bottle of high-purity, spectroscopy-grade DMSO.
Solvent Fluorescence: DMSO itself can contribute to the fluorescence signal.[5]Always include a "no enzyme" blank control with the corresponding DMSO concentration and subtract this value from all experimental wells.
Poor Reproducibility Inconsistent DMSO Concentration: Slight variations in the final DMSO concentration between wells can affect enzyme activity.Prepare a master mix of your inhibitor dilutions to ensure a consistent final DMSO concentration across all relevant wells.
Compound Aggregation: Some compounds form aggregates in assay buffers, which can be influenced by DMSO concentration.[1]Include detergents like Triton X-100 (at low concentrations, e.g., 0.01%) in the assay buffer to prevent aggregation.
Non-linear Standard Curve Sub-optimal Buffer Conditions: The pH or other buffer components may not be ideal for the protease being tested.[10]Ensure the assay buffer conditions are optimal for your specific protease.

Experimental Protocols & Data

General Protocol for this compound Assay

This protocol provides a general workflow for measuring protease activity. All concentrations and volumes should be optimized for your specific enzyme and experimental setup.

  • Reagent Preparation:

    • Assay Buffer: Prepare a buffer suitable for your protease (e.g., Tris or HEPES buffer at a physiological pH).

    • Substrate Stock Solution: Dissolve MeOthis compound in DMSO to create a concentrated stock solution (e.g., 10-20 mg/ml).[9][11] Store at -20°C.

    • Enzyme Solution: Dilute the protease in assay buffer to the desired working concentration.

    • Inhibitor/Test Compound Stock Solution: Dissolve test compounds in 100% DMSO.

  • Assay Procedure:

    • Add assay buffer to the wells of a microplate.

    • Add the inhibitor/test compound solution to the experimental wells. Ensure the final DMSO concentration is consistent and non-inhibitory.

    • Add the enzyme solution to all wells except the "no enzyme" blank.

    • Incubate the plate for a pre-determined time at the optimal temperature for the enzyme (e.g., 37°C).[12]

    • To start the reaction, add the this compound substrate, diluted in assay buffer, to all wells.

    • Immediately place the plate in a fluorescence plate reader.

  • Data Measurement:

    • Measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes).

    • Use an excitation wavelength of 355-380 nm and an emission wavelength of 440-460 nm.[9][11]

    • The rate of increase in fluorescence is proportional to the enzyme activity.

Effect of DMSO on Protease Activity (Example Data)

The following table summarizes the general effect of DMSO on protease activity, as observed in various studies. Actual values will be specific to the enzyme and assay conditions.

DMSO ConcentrationRelative Enzyme Activity (%)Notes
0% 100%Baseline activity without organic solvent.
0.1% ~100%Generally considered safe and non-inhibitory for many assays.[3]
1% 95 - 100%Often well-tolerated, but may cause slight inhibition in sensitive enzymes.
2% 90 - 98%Negligible effects seen in some robust protease assays.[12]
5% 70 - 95%Potential for significant inhibition; may alter protein conformation.[1]
10% 50 - 90%Often causes significant inhibition. Used only when substrate solubility is very low.[12]

Visual Guides

Experimental Workflow

The following diagram illustrates the typical workflow for the this compound assay, highlighting the introduction of DMSO.

G cluster_prep Preparation cluster_assay Assay Plate Setup cluster_analysis Analysis A Prepare Assay Buffer E Add Buffer & Inhibitor (from C) A->E B Dissolve Substrate in DMSO (Stock) H Add Substrate (from B) B->H C Dissolve Inhibitor in DMSO (Stock) C->E Final DMSO conc. kept low D Prepare Enzyme Working Solution F Add Enzyme (from D) D->F E->F G Pre-incubate F->G G->H I Measure Fluorescence (Ex: 380nm, Em: 460nm) H->I J Calculate Activity Rate I->J

Assay workflow from preparation to analysis.
Troubleshooting Logic: Low Enzyme Activity

This diagram outlines the logical steps to troubleshoot unexpectedly low enzyme activity, focusing on the role of DMSO.

G Start Problem: Low Enzyme Activity Q1 Is final DMSO concentration >1%? Start->Q1 A1_Yes High DMSO may inhibit enzyme. Q1->A1_Yes Yes Q2 Is there visible precipitate in the well? Q1->Q2 No Sol1 Action: Run DMSO tolerance experiment (0.1% - 5%). A1_Yes->Sol1 A1_No DMSO concentration is likely not the primary issue. CheckOther Investigate other factors: Enzyme degradation, incorrect buffer pH, substrate stability. A1_No->CheckOther Q2->A1_No No A2_Yes Inhibitor/Substrate may be crashing out of solution. Q2->A2_Yes Yes Sol2 Action: Check compound solubility; consider co-solvents or detergents. A2_Yes->Sol2

Troubleshooting low enzyme activity issues.

References

Validation & Comparative

A Comparative Guide to Elastase Substrates: Unveiling the Performance of Suc-ala-ala-pro-val-amc

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate measurement of elastase activity is paramount. This guide provides an objective comparison of the fluorogenic substrate Suc-ala-ala-pro-val-amc with other commonly used elastase substrates, supported by experimental data and detailed protocols to aid in the selection of the most appropriate tool for your research needs.

Neutrophil elastase, a powerful serine protease, plays a critical role in both host defense and pathological tissue destruction. Its activity is implicated in a variety of inflammatory diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and acute respiratory distress syndrome (ARDS). The selection of a suitable substrate is a crucial determinant for the sensitive and specific quantification of elastase activity in both purified systems and complex biological samples. This guide focuses on the performance of N-Succinyl-Ala-Ala-Pro-Val-7-amido-4-methylcoumarin (this compound) in comparison to other widely utilized elastase substrates.

Quantitative Comparison of Elastase Substrates

The efficiency of an enzyme substrate is best described by its kinetic parameters, primarily the Michaelis constant (Km) and the catalytic rate constant (kcat). The ratio of kcat/Km, known as the catalytic efficiency, provides a measure of how efficiently an enzyme can convert a substrate into a product. The table below summarizes the kinetic constants for this compound and a common chromogenic alternative, MeOSuc-Ala-Ala-Pro-Val-pNA, for human neutrophil elastase.

SubstrateTypeKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Reporter GroupDetection Method
This compound Fluorogenic~200-~1,300,0007-amido-4-methylcoumarin (AMC)Fluorescence (Ex/Em: ~360-380/~440-460 nm)
MeOSuc-Ala-Ala-Pro-Val-pNAChromogenic~1100~25~22,700p-nitroaniline (pNA)Absorbance (405 nm)

Note: The kinetic parameters presented are approximate values derived from various sources and may differ based on experimental conditions such as buffer composition, pH, and temperature.

From the data, it is evident that the fluorogenic substrate, this compound, exhibits a significantly higher catalytic efficiency (kcat/Km) compared to the chromogenic substrate, MeOSuc-Ala-Ala-Pro-Val-pNA. This indicates that under substrate-limiting conditions, human neutrophil elastase processes this compound much more efficiently, leading to a more sensitive assay. The lower Km of the AMC-based substrate also suggests a higher affinity of the enzyme for this substrate.

Mechanism of Action: Fluorogenic Substrates

Fluorogenic substrates like this compound are designed with a fluorophore (in this case, AMC) that is quenched by the peptide chain. Upon enzymatic cleavage by elastase, the fluorophore is released, resulting in a measurable increase in fluorescence intensity that is directly proportional to the enzyme's activity.

G cluster_0 Quenched State cluster_1 Enzymatic Reaction cluster_2 Fluorescent State This compound This compound (Non-fluorescent) Elastase Neutrophil Elastase This compound->Elastase Binding Peptide Suc-Ala-Ala-Pro-Val Elastase->Peptide Cleavage AMC AMC (Fluorescent) Elastase->AMC Release

Mechanism of fluorogenic elastase substrate cleavage.

Experimental Protocol: Neutrophil Elastase Activity Assay

This protocol provides a general guideline for measuring human neutrophil elastase (HNE) activity using the fluorogenic substrate this compound.

Materials:

  • Human Neutrophil Elastase (HNE), purified

  • This compound substrate

  • Assay Buffer: e.g., 0.1 M HEPES, 0.5 M NaCl, pH 7.5

  • Inhibitor (optional, for control): e.g., Sivelestat

  • 96-well black microplate, flat bottom

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of HNE in assay buffer. The final concentration in the assay will depend on the specific activity of the enzyme preparation.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it to the desired working concentration in assay buffer. The final substrate concentration should ideally be at or below the Km value for accurate kinetic measurements.

  • Assay Setup:

    • Add 50 µL of assay buffer to each well of the 96-well plate.

    • For inhibitor control wells, add a known elastase inhibitor.

    • Add 25 µL of the HNE working solution to the appropriate wells.

    • Add 25 µL of the this compound working solution to all wells to initiate the reaction.

  • Measurement:

    • Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate excitation (~360-380 nm) and emission (~440-460 nm) wavelengths.

    • Measure the fluorescence intensity kinetically over a desired time period (e.g., 30 minutes) at regular intervals (e.g., every 60 seconds).

  • Data Analysis:

    • Determine the rate of reaction (V) from the linear portion of the fluorescence versus time plot.

    • Calculate the specific activity of the enzyme by dividing the reaction rate by the amount of enzyme added to the well.

G A Prepare Reagents (Enzyme, Substrate, Buffer) B Dispense Buffer and Inhibitor (optional) to 96-well plate A->B C Add Enzyme (Neutrophil Elastase) B->C D Add Substrate (this compound) C->D E Measure Fluorescence (Kinetic Read) D->E F Analyze Data (Calculate Reaction Rate) E->F

Experimental workflow for elastase activity assay.

Neutrophil Elastase in Inflammatory Signaling

Neutrophil elastase is a key mediator in the inflammatory cascade, particularly in the lungs. During an inflammatory response, neutrophils are recruited to the site of injury or infection. Upon activation, they release the contents of their azurophilic granules, including neutrophil elastase. This release can lead to the degradation of extracellular matrix components, such as elastin, contributing to tissue damage. Furthermore, neutrophil elastase is a crucial component of neutrophil extracellular traps (NETs), which are web-like structures of DNA, histones, and granular proteins that trap and kill pathogens. However, excessive NET formation and elastase activity can exacerbate inflammation and contribute to the pathology of various diseases.

G cluster_0 Inflammatory Stimuli cluster_1 Neutrophil Response cluster_2 Downstream Effects Stimuli Pathogens (e.g., Bacteria) Cytokines (e.g., IL-8) Neutrophil Neutrophil Activation Stimuli->Neutrophil Granules Azurophilic Granule Release Neutrophil->Granules NETs NET Formation Neutrophil->NETs NE Neutrophil Elastase Granules->NE NETs->NE ECM Extracellular Matrix Degradation NE->ECM Pathogen Pathogen Killing NE->Pathogen Inflammation Amplification of Inflammation NE->Inflammation

Validation of a Suc-ala-ala-pro-val-amc-based Inhibitor Screening Assay: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation and comparison of an inhibitor screening assay based on the fluorogenic substrate Succinyl-Alanine-Alanine-Proline-Valine-7-Amino-4-methylcoumarin (Suc-ala-ala-pro-val-amc). The performance of this assay is objectively compared with alternative methods, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable assay for their drug discovery and enzyme kinetics studies.

Introduction to Elastase and Its Inhibition

Human leukocyte elastase (HLE), a serine protease released by neutrophils, plays a crucial role in the inflammatory response by degrading extracellular matrix proteins.[1] However, its dysregulation is implicated in various inflammatory diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and acute respiratory distress syndrome (ARDS).[1] This makes HLE a significant therapeutic target for the development of novel anti-inflammatory agents.

Inhibitor screening assays are vital tools for identifying and characterizing new HLE inhibitors. A widely used method involves fluorogenic substrates like this compound, which upon cleavage by elastase, release a fluorescent reporter molecule (AMC). The intensity of the fluorescence is directly proportional to the enzyme's activity, allowing for the quantification of inhibition.

Comparative Performance of Elastase Substrates

The choice of substrate is critical for the sensitivity and reliability of an inhibitor screening assay. This section compares the kinetic parameters of this compound with other commonly used fluorogenic and chromogenic substrates for elastase.

SubstrateEnzyme SourceKm (µM)kcat/Km (s-1M-1)Reporter GroupReference
This compound Human Leukocyte Elastase140120,000AMC (fluorogenic)
MeOSuc-Ala-Ala-Pro-Val-pNAHuman Leukocyte Elastase800-pNA (chromogenic)[2]
N-succ-(Ala)3-nitroanilide (SANA)Porcine Pancreatic Elastase1600-p-nitroaniline (chromogenic)[3]

Note: A lower Km value indicates a higher affinity of the enzyme for the substrate. A higher kcat/Km value signifies greater catalytic efficiency. The data indicates that this compound has a favorable Km value for human leukocyte elastase compared to some chromogenic alternatives.

Commercially Available Elastase Inhibitor Screening Kits

Several manufacturers offer kits for screening neutrophil elastase inhibitors. These kits provide a convenient and standardized platform for high-throughput screening.

Kit NameManufacturerSubstrate TypeDetection MethodControl Inhibitor
Neutrophil Elastase Inhibitor Screening Assay KitBPS BioscienceFluorogenic (AMC-based)Fluorescence (Ex/Em = 360/460 nm)Sivelestat
Neutrophil Elastase Inhibitor Assay Kit (Fluorometric)Abcam (previously BioVision)FluorogenicFluorescence (Ex/Em = 400/505 nm)SPCK
Neutrophil Elastase Inhibitor Screening KitSigma-AldrichFluorogenicFluorescence (Ex/Em = 400/505 nm)SPCK
Neutrophil Elastase Inhibitor Screening Kit (Fluorometric)Creative BioMartFluorogenicFluorescence (Ex/Em = 400/505 nm)SPCK

Experimental Protocols

This section provides a detailed, generalized protocol for a neutrophil elastase inhibitor screening assay using a fluorogenic substrate like this compound. This protocol is based on methodologies provided by various commercial kit suppliers.[4]

Materials:

  • Human Neutrophil Elastase

  • Assay Buffer (e.g., Tris-HCl, pH 8.0)

  • Fluorogenic Substrate (e.g., this compound)

  • Known Elastase Inhibitor (e.g., Sivelestat or SPCK) for positive control

  • Test Compounds (potential inhibitors)

  • DMSO (for dissolving compounds)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the fluorogenic substrate in DMSO.

    • Dilute the Human Neutrophil Elastase to the desired concentration in Assay Buffer.

    • Prepare a series of dilutions of the test compounds and the control inhibitor in Assay Buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

  • Assay Protocol:

    • Add 20 µL of Assay Buffer to the "Blank" wells.

    • Add 20 µL of the diluted Human Neutrophil Elastase to the "Enzyme Control," "Inhibitor Control," and "Test Compound" wells.

    • Add 20 µL of the diluted test compounds to their respective wells.

    • Add 20 µL of the diluted control inhibitor to the "Inhibitor Control" wells.

    • Incubate the plate at 37°C for 15 minutes.

    • Prepare the substrate reaction mix by diluting the substrate stock solution in Assay Buffer.

    • Initiate the reaction by adding 20 µL of the substrate reaction mix to all wells.

    • Immediately measure the fluorescence intensity in a kinetic mode for 30-60 minutes at 37°C, with excitation at ~360-400 nm and emission at ~460-505 nm.

  • Data Analysis:

    • Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.

    • Subtract the slope of the "Blank" from all other wells.

    • Determine the percent inhibition for each test compound concentration using the following formula: % Inhibition = [(Rate_EnzymeControl - Rate_TestCompound) / Rate_EnzymeControl] * 100

    • Plot the percent inhibition against the logarithm of the test compound concentration to determine the IC50 value.

Visualizing Key Processes

Diagrams are essential for understanding complex biological pathways and experimental workflows.

G Workflow for Elastase Inhibitor Screening Assay cluster_prep Preparation cluster_assay Assay Execution cluster_detection Data Acquisition cluster_analysis Data Analysis prep_reagents Prepare Reagents (Enzyme, Substrate, Compounds) plate_layout Design Plate Layout (Blank, Controls, Test Compounds) prep_reagents->plate_layout add_enzyme Add Enzyme, Buffer, and Compounds to Plate plate_layout->add_enzyme pre_incubation Pre-incubate at 37°C add_enzyme->pre_incubation add_substrate Add Substrate to Initiate Reaction pre_incubation->add_substrate read_plate Measure Fluorescence (Kinetic Read at 37°C) add_substrate->read_plate calc_rate Calculate Reaction Rates read_plate->calc_rate calc_inhibition Calculate Percent Inhibition calc_rate->calc_inhibition calc_ic50 Determine IC50 Values calc_inhibition->calc_ic50

A generalized workflow for an elastase inhibitor screening assay.

G Simplified Signaling Pathway of Human Leukocyte Elastase in Inflammation cluster_stimulus Inflammatory Stimuli cluster_neutrophil Neutrophil Activation cluster_ecm Extracellular Matrix Degradation cluster_pathways Downstream Signaling cluster_response Cellular & Tissue Response LPS LPS, Cytokines (e.g., TNF-α) Neutrophil Neutrophil LPS->Neutrophil Degranulation Degranulation Neutrophil->Degranulation HLE_release HLE Release Degranulation->HLE_release Elastin Elastin HLE_release->Elastin degrades Collagen Collagen HLE_release->Collagen degrades Proteoglycans Proteoglycans HLE_release->Proteoglycans degrades NFkB NF-κB Pathway HLE_release->NFkB activates MAPK MAPK Pathway HLE_release->MAPK activates Tissue_Damage Tissue Damage Elastin->Tissue_Damage Collagen->Tissue_Damage Proteoglycans->Tissue_Damage Inflammation Amplification of Inflammation NFkB->Inflammation MAPK->Inflammation

Simplified pathway of HLE in inflammation.

Conclusion

The this compound-based inhibitor screening assay is a robust and sensitive method for the identification and characterization of human leukocyte elastase inhibitors. Its favorable kinetic parameters and the availability of commercial kits make it a valuable tool in drug discovery. This guide provides the necessary information for researchers to validate and implement this assay, as well as to compare its performance with alternative methodologies, ultimately facilitating the development of new therapeutics for inflammatory diseases.

References

A Comparative Guide: Correlating Neutrophil Elastase Activity by Enzymatic Assay and Protein Levels by Western Blot

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, accurately quantifying the presence and activity of key enzymes is paramount. Neutrophil elastase (NE), a serine protease stored in the azurophil granules of neutrophils, is a critical player in inflammation, immune responses, and tissue remodeling. Its dysregulation is implicated in numerous diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and arthritis.

At a Glance: Key Differences Between the Methods

While both techniques provide valuable information about neutrophil elastase, they measure fundamentally different properties. The Suc-Ala-Ala-Pro-Val-AMC assay quantifies the catalytic activity of the enzyme, reflecting its functional state. In contrast, the Western Blot measures the total amount of the NE protein, irrespective of whether it is active, inactive, or bound to an inhibitor. The choice of method depends on the specific biological question being addressed.

FeatureThis compound AssayWestern Blot
Parameter Measured Enzymatic ActivityTotal Protein Amount (Active, Inactive, Zymogen)
Principle Cleavage of a fluorogenic peptide substrateImmunodetection of protein via specific antibodies
Primary Output Rate of fluorescence increase (RFU/min)Band intensity on a membrane (densitometry units)
Sensitivity High, can detect low levels of active enzymeModerate to high, depends on antibody quality
Throughput High (microplate-based)Low to medium
Quantitative Nature Quantitative (with a standard curve)Semi-quantitative (relative quantification)
Information Provided Functional state of the enzymePresence and relative abundance of the protein
Key Reagents Fluorogenic substrate, purified NE standardPrimary & secondary antibodies, protein standards
Major Influencing Factors pH, temperature, presence of inhibitorsSample lysis, antibody specificity, transfer efficiency

Experimental Workflow: A Comparative Overview

The general workflow for analyzing a biological sample for neutrophil elastase using both methods involves parallel processing, as illustrated below. A single sample is divided to undergo separate preparation and analysis appropriate for each technique, with the final results providing complementary information.

G cluster_prep Sample Preparation cluster_assay Enzymatic Activity Assay cluster_wb Western Blot cluster_results Data Analysis & Correlation Sample Biological Sample (e.g., cell lysate, sputum) Split Split Sample->Split Assay_Prep Prepare Reaction (Buffer, Substrate) Split->Assay_Prep Aliquot 1 WB_Prep Protein Quantification & Denaturation Split->WB_Prep Aliquot 2 Incubate Incubate with Sample (e.g., 37°C) Assay_Prep->Incubate Measure Measure Fluorescence (Kinetic Reading) Incubate->Measure Assay_Result Enzyme Activity (RFU/min or µg NE) Measure->Assay_Result SDS_PAGE SDS-PAGE WB_Prep->SDS_PAGE Transfer Membrane Transfer SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Antibody1 Primary Antibody (anti-NE) Blocking->Antibody1 Antibody2 Secondary Antibody (HRP-conjugated) Antibody1->Antibody2 Detection Chemiluminescence & Imaging Antibody2->Detection WB_Result Protein Level (Band Density) Detection->WB_Result Correlate Correlate Results Assay_Result->Correlate WB_Result->Correlate

Caption: Comparative experimental workflow.

Detailed Experimental Protocols

Below are detailed, representative protocols for both the this compound assay and a Western Blot for neutrophil elastase.

Protocol 1: Neutrophil Elastase Activity Assay

This protocol is based on the fluorometric detection of AMC (7-Amino-4-methylcoumarin) released upon cleavage of the synthetic peptide substrate MeOthis compound.

Materials:

  • Assay Buffer: 0.1 M HEPES, 0.5 M NaCl, 10% DMSO, pH 7.5

  • Neutrophil Elastase (NE) Standard (human, purified)

  • Fluorogenic Substrate: MeOthis compound (10 mM stock in DMSO)

  • Black, flat-bottom 96-well microplate

  • Fluorometric microplate reader (Excitation = 380 nm, Emission = 500 nm)

Procedure:

  • Standard Curve Preparation:

    • Prepare a series of dilutions of the purified NE standard in Assay Buffer. A typical range might be 1 µg/mL to 0.01 µg/mL.

    • Add 50 µL of each standard dilution to separate wells of the microplate.

    • Include a "blank" well with 50 µL of Assay Buffer only.

  • Sample Preparation:

    • Dilute biological samples (e.g., cell lysates, supernatants) in Assay Buffer to ensure the readings fall within the linear range of the standard curve.

    • Add 50 µL of each diluted sample to separate wells.

  • Substrate Preparation:

    • Prepare a working solution of the substrate by diluting the 10 mM stock to 0.2 mM in Assay Buffer.

  • Reaction Initiation and Measurement:

    • Set the plate reader to kinetic mode, with readings every 1-2 minutes for a total of 30-60 minutes at 37°C.

    • Just before placing the plate in the reader, add 50 µL of the 0.2 mM substrate working solution to all wells (standards, samples, and blank), bringing the total volume to 100 µL.

    • Immediately start the kinetic read.

  • Data Analysis:

    • Calculate the rate of reaction (Vmax) for each well in Relative Fluorescence Units per minute (RFU/min).

    • Subtract the Vmax of the blank from all other readings.

    • Plot the Vmax of the NE standards against their known concentrations to generate a standard curve.

    • Determine the concentration of active NE in the samples by interpolating their Vmax values from the standard curve.

Protocol 2: Western Blot for Neutrophil Elastase

This protocol describes the detection of total NE protein in a sample.

Materials:

  • Lysis Buffer: RIPA buffer with protease inhibitors.

  • Protein quantification assay (e.g., BCA assay).

  • Laemmli sample buffer (containing SDS and a reducing agent like β-mercaptoethanol).

  • SDS-PAGE gels (e.g., 12% acrylamide).

  • PVDF or nitrocellulose membrane.

  • Transfer buffer.

  • Blocking buffer: 5% non-fat dry milk or BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

  • Primary antibody: Rabbit anti-human Neutrophil Elastase polyclonal antibody.

  • Secondary antibody: HRP-conjugated goat anti-rabbit IgG.

  • Chemiluminescent substrate (ECL).

  • Imaging system (e.g., ChemiDoc).

Procedure:

  • Sample Preparation and Quantification:

    • Lyse cells or homogenize tissue in ice-cold Lysis Buffer.

    • Centrifuge to pellet debris and collect the supernatant (lysate).

    • Determine the total protein concentration of each lysate using a BCA assay.

  • Sample Denaturation:

    • Based on the protein quantification, mix equal amounts of protein (e.g., 20-40 µg) from each sample with Laemmli sample buffer.

    • Heat the samples at 95-100°C for 5-10 minutes to denature the proteins.

  • Gel Electrophoresis:

    • Load the denatured samples and a molecular weight marker into the wells of an SDS-PAGE gel.

    • Run the gel until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Blocking:

    • Incubate the membrane in Blocking Buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.

  • Antibody Incubation:

    • Incubate the membrane with the primary anti-NE antibody (diluted in Blocking Buffer as per manufacturer's recommendation) overnight at 4°C with agitation.

    • Wash the membrane three times for 5-10 minutes each with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature.

    • Wash the membrane again three times for 10 minutes each with TBST.

  • Detection:

    • Incubate the membrane with the ECL substrate for the time recommended by the manufacturer.

    • Capture the chemiluminescent signal using an imaging system.

  • Data Analysis:

    • Perform densitometry analysis on the resulting bands using software like ImageJ. The intensity of the band corresponding to NE (approx. 29 kDa) is proportional to the amount of protein.

    • To normalize for loading differences, re-probe the blot with an antibody against a housekeeping protein (e.g., β-actin, GAPDH) and express NE levels relative to the housekeeping protein.

Correlation and Interpretation of Results

A direct quantitative correlation between the fluorogenic assay and Western Blot is not always straightforward. A sample may show a strong band on a Western Blot but exhibit low activity in the enzymatic assay. This discrepancy can arise from several factors:

  • Enzyme State: The Western Blot detects the total NE protein, including the inactive zymogen (pro-NE), the active form, and NE complexed with endogenous inhibitors (like α1-antitrypsin). The activity assay only measures the catalytically active, uninhibited enzyme.

  • Presence of Inhibitors: Biological samples often contain natural inhibitors of NE. These will reduce or abolish activity in the assay but will not affect the detection of the protein by Western Blot.

  • Specificity: While the Suc-Ala-Ala-Pro-Val peptide is a highly specific substrate for NE, other proteases could potentially cleave it under certain non-specific conditions. Conversely, the specificity of a Western Blot is highly dependent on the quality and validation of the primary antibody.

Therefore, these two methods are best used as complementary tools. The Western Blot confirms the presence and relative abundance of the NE protein, while the activity assay provides crucial information about its functional status.

Neutrophil Elastase in Signaling Pathways

Neutrophil elastase is not just a degradative enzyme; it is also a potent signaling molecule that can influence cellular behavior. One key pathway involves its interaction with Proteinase-Activated Receptor-2 (PAR2), a G protein-coupled receptor. NE acts as a biased agonist on PAR2, leading to the selective activation of the p44/42 MAPK (ERK1/2) pathway without triggering canonical calcium signaling pathways.[1][2] This can promote inflammatory responses and cell proliferation.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NE Neutrophil Elastase (NE) PAR2 PAR2 NE->PAR2 Cleavage & Biased Activation MEK MEK1/2 PAR2->MEK G-protein signaling ERK p44/42 MAPK (ERK1/2) MEK->ERK Phosphorylation pERK Phospho-ERK1/2 Transcription Transcription Factors (e.g., Elk-1) pERK->Transcription Translocation & Activation Response Gene Expression (Inflammation, Proliferation) Transcription->Response

Caption: NE signaling via the PAR2-MAPK pathway.

By providing complementary data on both protein quantity and enzymatic function, the combined use of Western Blotting and the this compound assay allows for a more complete and nuanced understanding of the role of neutrophil elastase in health and disease.

References

Confirming Elastase Activity in Complex Samples: A Comparative Guide to Specific Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Elastases, a class of proteases that break down elastin and other extracellular matrix proteins, play a critical role in both physiological and pathological processes. Their activity is implicated in a range of diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and infections by pathogens such as Pseudomonas aeruginosa. Consequently, accurately measuring and confirming elastase activity in complex biological samples is crucial for research and drug development. This guide provides a comparative overview of specific inhibitors used to confirm the activity of three key elastases: neutrophil elastase, pancreatic elastase, and bacterial elastase from P. aeruginosa.

The Challenge of Specificity in Complex Samples

Biological samples such as bronchoalveolar lavage fluid (BALF), sputum, and plasma are complex mixtures containing multiple proteases and endogenous inhibitors. This complexity makes it challenging to attribute observed elastolytic activity to a specific elastase. The use of highly specific inhibitors is therefore essential to dissect the contribution of individual elastases and to validate assay results.

Comparison of Specific Elastase Inhibitors

The following tables summarize the inhibitory potency (IC50 values) of various compounds against neutrophil elastase, pancreatic elastase, and P. aeruginosa LasB elastase. IC50 is the concentration of an inhibitor required to reduce the activity of an enzyme by 50% and is a key parameter for comparing inhibitor efficacy.

Neutrophil Elastase Inhibitors

Human neutrophil elastase (HNE) is a serine protease stored in the azurophilic granules of neutrophils and is a key player in inflammatory lung diseases.

InhibitorTypeTarget ElastaseIC50 (nM)Notes
Sivelestat (ONO-5046)Synthetic, Small MoleculeHuman Neutrophil Elastase44A potent and specific competitive inhibitor.[1]
Alvelestat (AZD9668)Synthetic, Small MoleculeHuman Neutrophil Elastase6Orally bioavailable inhibitor that has been in clinical trials.
α1-Antitrypsin (A1AT)Endogenous, SerpinHuman Neutrophil Elastase~10The primary physiological inhibitor of HNE. Deficiency leads to emphysema.
Secretory Leukocyte Protease Inhibitor (SLPI)Endogenous, ProteinHuman Neutrophil Elastase~30Found in mucosal secretions, provides anti-protease protection.
N-(Methoxysuccinyl)-Ala-Ala-Pro-Val-chloromethyl ketoneSynthetic, PeptideHuman Neutrophil ElastasePotentIrreversible inhibitor that covalently binds to the active site.
Pancreatic Elastase Inhibitors

Pancreatic elastase is a digestive enzyme produced in the pancreas. While its primary role is in the gut, its presence in other samples can be indicative of pancreatic injury.

InhibitorTypeTarget ElastaseIC50 (µM)Notes
α1-Antitrypsin (A1AT)Endogenous, SerpinPancreatic ElastasePotentAlso a key inhibitor of pancreatic elastase.
α2-MacroglobulinEndogenous, ProteinPancreatic ElastasePotentA large plasma protein that inhibits a broad range of proteases.
Sivelestat (ONO-5046)Synthetic, Small MoleculePorcine Pancreatic Elastase>100Demonstrates significantly lower potency against pancreatic elastase compared to neutrophil elastase, highlighting its specificity.
Flavonoids (e.g., Luteolin, Quercetin)Natural ProductPorcine Pancreatic Elastase5-20Natural compounds with demonstrated inhibitory activity.
Pseudomonas aeruginosa LasB Elastase Inhibitors

LasB is a zinc metalloprotease and a major virulence factor of the opportunistic pathogen P. aeruginosa, contributing to tissue damage in infections.

InhibitorTypeTarget ElastaseIC50 (nM)Notes
Phosphonate-based inhibitorsSynthetic, Small MoleculeP. aeruginosa LasB15 - 50A class of potent inhibitors with promising therapeutic potential.[2][3]
Hydroxamate-based inhibitorsSynthetic, Small MoleculeP. aeruginosa LasB14Potent zinc-chelating inhibitors.[2][3]
Thiol-based inhibitorsSynthetic, Small MoleculeP. aeruginosa LasB300 - 800Effective but can be prone to oxidation.[4][5]

Experimental Protocols

Confirming elastase activity with specific inhibitors involves measuring the enzymatic activity in the presence and absence of the inhibitor. Below are generalized protocols for a fluorometric elastase activity assay in complex biological samples.

Materials
  • Fluorometric elastase substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC for neutrophil elastase)

  • Specific elastase inhibitor

  • Assay buffer (e.g., 0.1 M HEPES, pH 7.5, containing 0.5 M NaCl and 0.05% Brij-35)

  • Complex biological sample (e.g., BALF, sputum supernatant, plasma)

  • 96-well black microplate

  • Fluorometric microplate reader (Excitation/Emission wavelengths specific to the substrate)

General Protocol for Elastase Activity Inhibition Assay
  • Sample Preparation:

    • Centrifuge complex samples (e.g., BALF, solubilized sputum) to remove cells and debris.

    • If necessary, dilute the supernatant in assay buffer to ensure the elastase activity falls within the linear range of the assay.

  • Inhibitor Preparation:

    • Prepare a stock solution of the specific inhibitor in an appropriate solvent (e.g., DMSO).

    • Prepare a series of dilutions of the inhibitor in assay buffer to determine the IC50 value, or use a single, high concentration to confirm inhibition.

  • Assay Procedure:

    • To the wells of a 96-well plate, add:

      • Test wells: Sample + Inhibitor

      • Positive control wells: Sample + Vehicle (solvent for the inhibitor)

      • Negative control wells: Assay buffer + Substrate (to measure background fluorescence)

      • Inhibitor control wells: Assay buffer + Inhibitor + Substrate (to check for inhibitor interference)

    • Pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the fluorometric substrate to all wells.

    • Immediately place the plate in a pre-warmed (37°C) fluorometric microplate reader.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity kinetically over a period of 30-60 minutes.

    • Calculate the rate of substrate hydrolysis (slope of the linear portion of the fluorescence vs. time curve).

    • Determine the percent inhibition by comparing the rate in the test wells to the rate in the positive control wells: % Inhibition = [1 - (Rate_inhibitor / Rate_vehicle)] * 100

    • If a dilution series of the inhibitor was used, plot the percent inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizing Key Processes

To better understand the context and application of elastase inhibitors, the following diagrams illustrate a relevant signaling pathway and a typical experimental workflow.

G Simplified Signaling Pathway of Neutrophil Elastase in Inflammation cluster_0 Inflammatory Stimulus cluster_1 Neutrophil Activation cluster_2 Elastase Activity & Effects Inflammatory Stimulus Inflammatory Stimulus Neutrophil Neutrophil Inflammatory Stimulus->Neutrophil Activates Degranulation Degranulation Neutrophil->Degranulation Leads to Neutrophil Elastase Neutrophil Elastase Degranulation->Neutrophil Elastase Releases ECM Degradation ECM Degradation Neutrophil Elastase->ECM Degradation Causes Cytokine Processing Cytokine Processing Neutrophil Elastase->Cytokine Processing Mediates Tissue Damage Tissue Damage ECM Degradation->Tissue Damage Cytokine Processing->Inflammatory Stimulus Amplifies

Caption: Role of Neutrophil Elastase in Inflammation.

G Experimental Workflow for Confirming Elastase Activity cluster_0 Sample & Reagent Preparation cluster_1 Assay Execution cluster_2 Data Acquisition & Analysis Sample Prep Prepare Complex Sample Supernatant Plate Setup Set up 96-well plate: - Sample + Inhibitor - Sample + Vehicle - Controls Sample Prep->Plate Setup Inhibitor Prep Prepare Inhibitor Dilutions Inhibitor Prep->Plate Setup Substrate Prep Prepare Fluorometric Substrate Reaction Start Add Substrate to Initiate Reaction Substrate Prep->Reaction Start Pre-incubation Pre-incubate at 37°C Plate Setup->Pre-incubation Pre-incubation->Reaction Start Kinetic Read Measure Fluorescence Kinetically Reaction Start->Kinetic Read Calculate Rates Determine Rate of Substrate Hydrolysis Kinetic Read->Calculate Rates Analyze Inhibition Calculate % Inhibition and IC50 Calculate Rates->Analyze Inhibition Confirmation Confirmation of Specific Elastase Activity Analyze Inhibition->Confirmation

Caption: Workflow for Elastase Inhibition Assay.

Conclusion

The selection of a specific inhibitor is paramount for the accurate confirmation of elastase activity in complex biological samples. For neutrophil elastase, a wide range of potent and specific small molecule inhibitors are available. For pancreatic and bacterial elastases, while the options are more limited, specific inhibitors are available and are crucial for distinguishing their activity from other proteases. By employing the appropriate inhibitors and a robust experimental protocol, researchers can confidently identify and quantify the activity of specific elastases, paving the way for a better understanding of their roles in health and disease and for the development of novel therapeutics.

References

A Researcher's Guide to Protease Kinetics: Comparing Trypsin, Chymotrypsin, and Caspase-3

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the kinetic behavior of proteases is paramount for elucidating biological pathways and developing targeted therapeutics. This guide provides a comparative analysis of kinetic data for three well-characterized proteases: trypsin, chymotrypsin, and caspase-3, utilizing a variety of synthetic substrates. Detailed experimental protocols and visual representations of relevant signaling pathways are included to support your research endeavors.

Comparative Kinetic Data of Protease Substrates

The efficiency and specificity of a protease are quantitatively described by its kinetic parameters, primarily the Michaelis constant (Km) and the catalytic rate constant (kcat). Km reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), indicating the affinity of the enzyme for the substrate. A lower Km value signifies a higher affinity. The kcat value, or turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with substrate. The ratio kcat/Km is a measure of the enzyme's catalytic efficiency and substrate specificity.

Below are tables summarizing the kinetic parameters for trypsin, chymotrypsin, and caspase-3 with various chromogenic, fluorogenic, and synthetic substrates.

Table 1: Kinetic Parameters for Trypsin with Various Substrates

SubstrateKm (mM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
Nα-Benzoyl-L-arginine ethyl ester (BAEE)0.017--
Nα-Benzoyl-L-arginine p-nitroanilide (BAPNA)---
N-p-Tosyl-Gly-Pro-Arg-pNA---
Nα-Benzoyl-DL-arginine β-naphthylamide---

Table 2: Kinetic Parameters for Chymotrypsin with Various Substrates

SubstrateKm (mM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
N-Benzoyl-L-tyrosine ethyl ester (BTEE)---
N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide---
N-Acetyl-L-tryptophan methyl ester--8 x 10⁵
N-(Methoxycarbonyl)-L-tryptophan p-nitrophenyl ester--3.5 x 10⁷
N-Acetyl-L-tryptophan p-nitroanilide--300

Table 3: Kinetic Parameters for Caspase-3 with Various Substrates

SubstrateKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Relative kcat/Km (%)
Ac-DEVD-pNA----
Ac-DEVD-AMC10---
Ac-VDVAD-pNA---37
Ac-DMQD-pNA---17
Ac-LDVAD-pNA----

Signaling Pathways

Proteases play crucial roles in a multitude of cellular signaling pathways. Understanding these pathways provides context for the interpretation of kinetic data.

The Digestive Cascade: Activation of Trypsin and Chymotrypsin

Trypsin and chymotrypsin are key serine proteases involved in protein digestion in the small intestine. They are secreted by the pancreas as inactive zymogens, trypsinogen and chymotrypsinogen, respectively, to prevent autodigestion of the pancreas. The activation of these zymogens is a hierarchical process initiated in the duodenum.

Digestive_Cascade cluster_activation Zymogen Activation Cascade Enteropeptidase Enteropeptidase Trypsin Trypsin (active) Enteropeptidase->Trypsin cleavage Trypsinogen Trypsinogen (inactive) Trypsinogen->Trypsin Chymotrypsinogen Chymotrypsinogen (inactive) Trypsin->Chymotrypsinogen cleavage Procarboxypeptidase Procarboxypeptidase (inactive) Trypsin->Procarboxypeptidase cleavage Proteins Dietary Proteins Trypsin->Proteins Chymotrypsin Chymotrypsin (active) Chymotrypsinogen->Chymotrypsin Chymotrypsin->Proteins Carboxypeptidase Carboxypeptidase (active) Procarboxypeptidase->Carboxypeptidase Peptides Peptides Carboxypeptidase->Peptides Proteins->Peptides AminoAcids Amino Acids Peptides->AminoAcids

Caption: Zymogen activation cascade in the small intestine.

The Apoptotic Pathway: Caspase-3 Activation

Caspase-3 is a key executioner caspase in the apoptotic pathway, responsible for the cleavage of numerous cellular proteins, leading to the characteristic morphological changes of apoptosis. Its activation is a critical event, triggered by both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway DeathLigand Death Ligand (e.g., FasL, TNF-α) DeathReceptor Death Receptor (e.g., Fas, TNFR1) DeathLigand->DeathReceptor DISC DISC Formation DeathReceptor->DISC Procaspase8 Procaspase-8 DISC->Procaspase8 Caspase8 Caspase-8 (active) Procaspase8->Caspase8 Procaspase3 Procaspase-3 Caspase8->Procaspase3 CellularStress Cellular Stress (e.g., DNA damage) Mitochondrion Mitochondrion CellularStress->Mitochondrion CytochromeC Cytochrome c release Mitochondrion->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Procaspase9 Procaspase-9 Apaf1->Procaspase9 Apoptosome Apoptosome Formation Procaspase9->Apoptosome Caspase9 Caspase-9 (active) Apoptosome->Caspase9 Caspase9->Procaspase3 Caspase3 Caspase-3 (active) Procaspase3->Caspase3 Substrates Cellular Substrates (e.g., PARP, lamins) Caspase3->Substrates cleavage Apoptosis Apoptosis Substrates->Apoptosis

Caption: Intrinsic and extrinsic pathways of apoptosis converge on Caspase-3.

Experimental Protocols

Accurate and reproducible kinetic data are obtained through meticulous experimental procedures. Below are generalized protocols for assaying the activity of trypsin, chymotrypsin, and caspase-3.

General Protease Assay Workflow

The determination of protease kinetic parameters typically follows a standardized workflow.

Protease_Assay_Workflow Start Start ReagentPrep Prepare Reagents (Buffer, Enzyme, Substrate) Start->ReagentPrep ReactionSetup Set up Reaction Mixture (Buffer, Enzyme) ReagentPrep->ReactionSetup Incubation Pre-incubate at Desired Temperature ReactionSetup->Incubation InitiateReaction Initiate Reaction (Add Substrate) Incubation->InitiateReaction Monitor Monitor Product Formation (Spectrophotometer/Fluorometer) InitiateReaction->Monitor DataAnalysis Analyze Data (Calculate Initial Velocity) Monitor->DataAnalysis Plot Plot Data (e.g., Lineweaver-Burk) DataAnalysis->Plot DetermineParams Determine Kinetic Parameters (Km, Vmax, kcat) Plot->DetermineParams End End DetermineParams->End

Caption: A typical workflow for a protease kinetic assay.

Trypsin Activity Assay using Nα-Benzoyl-L-arginine ethyl ester (BAEE)

This spectrophotometric assay measures the hydrolysis of BAEE by trypsin, resulting in an increase in absorbance at 253 nm.

Materials:

  • Trypsin solution (e.g., 1 mg/mL in 1 mM HCl)

  • 67 mM Sodium Phosphate Buffer, pH 7.6

  • 0.25 mM Nα-Benzoyl-L-arginine ethyl ester (BAEE) substrate solution

  • Spectrophotometer and quartz cuvettes

Procedure:

  • Set the spectrophotometer to 253 nm and equilibrate to 25°C.

  • In a quartz cuvette, mix 3.0 mL of the BAEE substrate solution with an appropriate volume of the sodium phosphate buffer.

  • Initiate the reaction by adding a small volume of the trypsin solution (e.g., 10-20 µL) to the cuvette.

  • Immediately mix by inversion and start recording the absorbance at 253 nm for 5 minutes.

  • Calculate the initial reaction velocity (ΔA₂₅₃/min) from the linear portion of the curve.

  • The activity of trypsin is calculated using the molar extinction coefficient of the product.

Chymotrypsin Activity Assay using N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide

This assay utilizes a chromogenic substrate that releases p-nitroaniline upon cleavage by chymotrypsin, which can be monitored at 410 nm.

Materials:

  • Chymotrypsin solution (e.g., 1 mg/mL in 1 mM HCl)

  • 50 mM Tris-HCl buffer, pH 8.0, containing 100 mM CaCl₂

  • N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide substrate solution (dissolved in a suitable organic solvent like DMSO and then diluted in buffer)

  • Spectrophotometer and cuvettes

Procedure:

  • Set the spectrophotometer to 410 nm and equilibrate to 25°C.

  • In a cuvette, add the Tris-HCl buffer and the substrate solution to the desired final concentrations.

  • Initiate the reaction by adding a small volume of the chymotrypsin solution.

  • Mix thoroughly and immediately begin monitoring the increase in absorbance at 410 nm over time.

  • Determine the initial velocity (ΔA₄₁₀/min) from the linear phase of the reaction.

  • Calculate the chymotrypsin activity using the molar extinction coefficient of p-nitroaniline (8800 M⁻¹cm⁻¹ at pH 8.0).

Caspase-3 Activity Assay using Ac-DEVD-pNA

This colorimetric assay measures the activity of caspase-3 through the cleavage of the p-nitroaniline (pNA) moiety from the substrate Ac-DEVD-pNA.

Materials:

  • Cell lysate containing active caspase-3 or purified caspase-3

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 10 mM DTT, 1 mM EDTA, 10% glycerol)

  • Ac-DEVD-pNA substrate (e.g., 200 µM final concentration)

  • Microplate reader

Procedure:

  • Prepare cell lysates or dilute the purified caspase-3 in the assay buffer.

  • In a 96-well microplate, add the cell lysate or purified enzyme to each well.

  • Add the Ac-DEVD-pNA substrate to each well to initiate the reaction.

  • Incubate the plate at 37°C and protect it from light.

  • Measure the absorbance at 405 nm at multiple time points to determine the reaction kinetics.

  • Calculate the caspase-3 activity based on the rate of pNA release, using a standard curve prepared with known concentrations of pNA.

Fluorogenic vs. Colorimetric p-Nitroanilide Assays: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of enzyme activity analysis, particularly for proteases, researchers frequently face a choice between traditional colorimetric assays and more modern fluorogenic methods. This guide provides a detailed comparison of fluorogenic assays and the classic colorimetric p-nitroanilide (pNA) assays, offering insights into their respective advantages and disadvantages to aid researchers, scientists, and drug development professionals in selecting the optimal assay for their needs.

Key Differences at a Glance

Fluorogenic and colorimetric pNA assays are both designed to measure enzyme activity by detecting the cleavage of a synthetic substrate. However, the fundamental difference in their detection methods leads to significant variations in performance. Colorimetric pNA assays rely on the release of p-nitroanilide, a chromophore that absorbs light at 405 nm. In contrast, fluorogenic assays utilize substrates that, upon cleavage, release a fluorophore (e.g., 7-amino-4-methylcoumarin, AMC), which emits light when excited at a specific wavelength. This distinction is the primary driver for the superior sensitivity and broader dynamic range of fluorogenic assays.

Quantitative Performance Comparison

While specific performance metrics can vary based on the enzyme, substrate, and experimental conditions, the following table summarizes the generally accepted quantitative differences between the two assay types.

FeatureFluorogenic AssaysColorimetric p-Nitroanilide (pNA) Assays
Sensitivity (Limit of Detection) High (typically low nanomolar to picomolar range)Moderate (typically micromolar range)
Dynamic Range Wide (often spanning 3-4 orders of magnitude)Narrow (typically limited to 1-2 orders of magnitude)
Signal-to-Background Ratio HighModerate to Low
Multiplexing Capability Yes (with spectrally distinct fluorophores)No
Instrumentation Requirement Fluorescence plate reader or spectrofluorometerStandard absorbance plate reader or spectrophotometer

Deeper Dive into the Advantages of Fluorogenic Assays

Enhanced Sensitivity

The most significant advantage of fluorogenic assays is their heightened sensitivity. Fluorescence is an inherently more sensitive detection method than absorbance. In an absorbance-based assay, a small change in color can be difficult to detect against the background. In a fluorescence-based assay, the signal is measured against a dark background, allowing for the detection of much lower concentrations of the released fluorophore. This makes fluorogenic assays ideal for applications where the target enzyme is present in low abundance or when working with limited sample material.

Wider Dynamic Range

Fluorogenic assays typically offer a much wider dynamic range compared to their colorimetric counterparts. The linear range of a colorimetric assay is often limited by the molar absorptivity of the chromophore and the path length of the cuvette or microplate well. At high enzyme concentrations, the substrate is rapidly consumed, and the absorbance signal can quickly saturate the detector. The signal in a fluorogenic assay is linear over a broader range of product concentrations, allowing for the accurate quantification of enzyme activity across a wider spectrum of concentrations without the need for extensive sample dilution.

Multiplexing Capabilities

A key advantage of fluorogenic assays, particularly in drug discovery and systems biology, is the potential for multiplexing. By using multiple substrates labeled with spectrally distinct fluorophores, it is possible to simultaneously measure the activity of several different enzymes in a single well. This significantly increases throughput and reduces the amount of sample and reagents required. For example, one could assay the activity of two different caspases in the same sample by using one substrate that releases AMC (excitation/emission ~342/441 nm) and another that releases a red-shifted fluorophore.

Experimental Protocols

To illustrate the practical differences, detailed protocols for a fluorogenic and a colorimetric caspase-3 assay are provided below.

Fluorogenic Caspase-3 Assay Protocol

This protocol is a representative example for measuring caspase-3 activity using a fluorogenic substrate.

Materials:

  • Cell lysate or purified enzyme

  • Fluorogenic Caspase-3 Substrate (e.g., Ac-DEVD-AMC)

  • Assay Buffer (e.g., 20 mM HEPES, 10% glycerol, 2 mM DTT, pH 7.5)

  • Black, flat-bottom 96-well microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare cell lysates or dilute the purified enzyme in chilled Assay Buffer.

  • Determine the protein concentration of the cell lysates.

  • In a black 96-well plate, add 50 µL of cell lysate (containing 50-200 µg of protein) or purified enzyme solution to each well.

  • Prepare a blank well containing 50 µL of Assay Buffer.

  • Prepare the reaction mix by diluting the Ac-DEVD-AMC substrate in Assay Buffer to a final concentration of 50 µM.

  • Initiate the reaction by adding 50 µL of the reaction mix to each well, bringing the total volume to 100 µL.

  • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measure the fluorescence intensity using a fluorescence plate reader with an excitation wavelength of ~342 nm and an emission wavelength of ~441 nm.

  • The fold-increase in caspase-3 activity can be determined by comparing the fluorescence of the treated samples to that of the untreated control.

Colorimetric Caspase-3 Assay Protocol

This protocol is a representative example for measuring caspase-3 activity using a colorimetric pNA substrate.

Materials:

  • Cell lysate or purified enzyme

  • Colorimetric Caspase-3 Substrate (e.g., Ac-DEVD-pNA)

  • Assay Buffer (e.g., 50 mM HEPES, 10% glycerol, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, pH 7.4)

  • Clear, flat-bottom 96-well microplate

  • Absorbance microplate reader

Procedure:

  • Induce apoptosis in cells and prepare cell lysates.

  • Determine the protein concentration of the cell lysates.

  • In a clear 96-well plate, add 50 µL of cell lysate (containing 50-200 µg of protein) to each well.

  • Prepare a blank well containing 50 µL of Assay Buffer.

  • Prepare the 2x Reaction Buffer containing 10 mM DTT.

  • Add 50 µL of the 2x Reaction Buffer to each well.

  • Initiate the reaction by adding 5 µL of the 4 mM Ac-DEVD-pNA substrate (200 µM final concentration) to each well.

  • Incubate the plate at 37°C for 1-2 hours.

  • Read the absorbance at 405 nm using a microplate reader.

  • The fold-increase in caspase-3 activity is determined by comparing the absorbance of the treated samples to the untreated control.

Visualizing the Assay Principles

To further clarify the underlying mechanisms of these assays, the following diagrams illustrate the signaling pathways and experimental workflows.

Fluorogenic_Assay_Principle cluster_enzyme Enzyme Reaction cluster_detection Detection Enzyme Active Enzyme (e.g., Caspase-3) Product Cleaved Peptide Enzyme->Product Cleavage Substrate Fluorogenic Substrate (e.g., Ac-DEVD-AMC) Substrate->Product Fluorophore Free Fluorophore (e.g., AMC) Product->Fluorophore Emission Emitted Light (Fluorescence) Fluorophore->Emission Excitation Excitation Light Excitation->Fluorophore Detector Detector Emission->Detector

Caption: Principle of a fluorogenic enzyme assay.

Colorimetric_Assay_Principle cluster_enzyme Enzyme Reaction cluster_detection Detection Enzyme Active Enzyme (e.g., Caspase-3) Product Cleaved Peptide Enzyme->Product Cleavage Substrate Colorimetric Substrate (e.g., Ac-DEVD-pNA) Substrate->Product Chromophore Free Chromophore (p-Nitroanilide) Product->Chromophore AbsorbedLight Absorbed Light Chromophore->AbsorbedLight Detector Detector Chromophore->Detector Transmitted Light LightSource Light Source (405 nm) LightSource->Chromophore Experimental_Workflow cluster_fluorogenic Fluorogenic Assay Workflow cluster_colorimetric Colorimetric pNA Assay Workflow F_Start Prepare Lysate/ Enzyme F_AddSubstrate Add Fluorogenic Substrate F_Start->F_AddSubstrate F_Incubate Incubate at 37°C (Protect from Light) F_AddSubstrate->F_Incubate F_Read Read Fluorescence (Ex/Em) F_Incubate->F_Read C_Start Prepare Lysate/ Enzyme C_AddBuffer Add Reaction Buffer C_Start->C_AddBuffer C_AddSubstrate Add pNA Substrate C_AddBuffer->C_AddSubstrate C_Incubate Incubate at 37°C C_AddSubstrate->C_Incubate C_Read Read Absorbance (405 nm) C_Incubate->C_Read

A Researcher's Guide to Orthogonal Methods for Validating Protease Activity Findings

Author: BenchChem Technical Support Team. Date: November 2025

The Suc-Ala-Ala-Pro-Val-AMC assay is a cornerstone for quantifying the activity of chymotrypsin-like serine proteases, most notably neutrophil elastase. This fluorogenic assay relies on the cleavage of the peptide substrate, releasing a fluorescent signal proportional to enzymatic activity. While robust, reliance on a single assay can be precarious. It is critical to employ orthogonal, or independent, methods to confirm initial findings, ensuring they are not artifacts of the primary assay's specific biochemistry.

This guide provides a comparative overview of key orthogonal methods to validate results from this compound assays. We will delve into the principles, protocols, and comparative performance of these techniques, offering researchers the tools to build a more robust and reliable dataset.

General Validation Workflow

Validation_Workflow PrimaryAssay Primary Screen: This compound Assay InitialFinding Initial Finding (e.g., Enzyme Inhibition) PrimaryAssay->InitialFinding OrthogonalMethod Orthogonal Method (e.g., ELISA, Western Blot) InitialFinding->OrthogonalMethod Confirmation Step ValidatedFinding Validated Finding OrthogonalMethod->ValidatedFinding Concordant Data ContradictoryResult Contradictory Result OrthogonalMethod->ContradictoryResult Discordant Data FurtherInvestigation Further Investigation ContradictoryResult->FurtherInvestigation

Caption: General workflow for validating primary assay findings.

Comparison of Orthogonal Methods

Choosing an appropriate orthogonal method depends on the specific research question, available resources, and the nature of the initial findings. The following table summarizes key characteristics of common orthogonal techniques.

Method Principle Output Throughput Key Advantage Key Limitation
ELISA Immuno-enzymatic detection of total protein.Quantitative (Protein Concentration)HighMeasures protein abundance, not just activity.[1][2]Does not distinguish between active and inactive enzyme forms.
Western Blot Immuno-detection of protein separated by size.Semi-Quantitative (Protein Size & Abundance)LowCan potentially distinguish between pro- and active-enzyme forms.Lower throughput and less quantitative than ELISA.
Gel Zymography Substrate-impregnated gel electrophoresis.Semi-Quantitative (Activity at specific MW)MediumDirectly visualizes enzyme activity and can separate isozymes.[3][4]Relies on enzyme renaturation, which may not be complete.[3][4]
Mass Spectrometry Identifies and quantifies peptides from protein digests.Quantitative (Peptide/Protein Identification & Abundance)Low to MediumUnbiased, highly specific identification of cleavage products and PTMs.[5][6]Technically complex and requires specialized equipment.[7][8]
Activity-Based Probes Covalent labeling of active enzyme sites.Quantitative/Qualitative (Active Enzyme Amount)MediumDirectly measures the amount of catalytically competent enzyme.[9]Probe synthesis can be complex and specificity needs validation.[9]

Detailed Methodologies and Protocols

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is an immunoassay that quantifies the total amount of a specific protein, in this case, the protease of interest (e.g., neutrophil elastase), in a sample.[1][2] This method is an excellent orthogonal approach as it measures protein concentration rather than enzymatic activity, providing a distinct data point for validation.

ELISA_Workflow cluster_elisa Sandwich ELISA Workflow cluster_well Well Cross-Section p1 1. Coat Plate (Capture Antibody) p2 2. Block Plate p1->p2 p3 3. Add Sample (Antigen Binds) p2->p3 p4 4. Add Detection Ab p3->p4 p5 5. Add Enzyme-Linked Secondary Ab p4->p5 p6 6. Add Substrate p5->p6 p7 7. Read Absorbance p6->p7 Well CaptureAb Capture Ab Antigen Protease DetectionAb Detection Ab Enzyme Enzyme

Caption: Workflow for a typical sandwich ELISA protocol.

Experimental Protocol (General Sandwich ELISA):

  • Coating: A microplate is coated with a capture antibody specific for the target protease.[2]

  • Blocking: Non-specific binding sites in the wells are blocked using a solution like bovine serum albumin (BSA).

  • Sample Incubation: The sample (e.g., cell lysate, plasma) is added to the wells. The protease, if present, binds to the capture antibody.[10]

  • Detection Antibody: A second, biotinylated antibody that also recognizes the protease is added, forming a "sandwich".[10]

  • Enzyme Conjugate: Streptavidin conjugated to an enzyme (like Horseradish Peroxidase - HRP) is added, which binds to the biotin on the detection antibody.[10]

  • Substrate Addition: A chromogenic substrate (like TMB) is added. The HRP enzyme catalyzes a color change.[10]

  • Quantification: The reaction is stopped, and the absorbance is read on a plate reader. The intensity of the color is proportional to the amount of protease present.[10]

Western Blotting

Western blotting allows for the detection and semi-quantification of the target protease after separation by molecular weight. This is particularly useful for distinguishing between the full-length, inactive pro-enzyme and the cleaved, active form, which will have different molecular weights.

Western_Blot_Workflow cluster_wb Western Blot Workflow p1 1. Sample Prep (Lysis, Denaturation) p2 2. SDS-PAGE (Size Separation) p1->p2 p3 3. Protein Transfer (Gel to Membrane) p2->p3 p4 4. Blocking p3->p4 p5 5. Primary Antibody Incubation p4->p5 p6 6. Secondary Antibody (Enzyme-linked) p5->p6 p7 7. Detection (Chemiluminescence) p6->p7

Caption: Key steps involved in the Western blotting technique.

Experimental Protocol:

  • Sample Preparation: Proteins are extracted from cells or tissues using a lysis buffer.[11] The total protein concentration is determined (e.g., via BCA assay).

  • SDS-PAGE: Samples are loaded onto a polyacrylamide gel and separated by size using electrophoresis.

  • Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is incubated in a blocking buffer (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protease.

  • Secondary Antibody Incubation: A secondary antibody, conjugated to an enzyme like HRP and directed against the primary antibody, is added.

  • Detection: A chemiluminescent substrate is added to the membrane. The HRP enzyme cleaves the substrate, producing light that is captured by a detector. The intensity of the resulting band corresponds to the amount of protein.

Gel Zymography

Gel zymography is an activity-based electrophoretic technique. It identifies proteases based on their ability to digest a substrate copolymerized into the polyacrylamide gel. This method directly visualizes enzymatic activity at a specific molecular weight.

Zymography_Workflow cluster_zymo Gel Zymography Workflow p1 1. Prepare Gel with Substrate (e.g., Gelatin) p2 2. Run Electrophoresis (Non-reducing conditions) p1->p2 p3 3. Renature Enzymes (Remove SDS) p2->p3 p4 4. Incubate in Development Buffer p3->p4 p5 5. Stain Gel (e.g., Coomassie Blue) p4->p5 p6 6. Visualize Bands (Clear zones of digestion) p5->p6

Caption: The procedural flow of a gel zymography experiment.

Experimental Protocol:

  • Gel Preparation: A polyacrylamide gel is prepared with a protease substrate, such as gelatin or casein, copolymerized into the gel matrix.[3][4]

  • Sample Loading and Electrophoresis: Protein samples are mixed with a non-reducing loading buffer and run on the gel.[4][12] The SDS in the buffer denatures the proteins but preserves their primary structure.

  • Renaturation: After electrophoresis, the SDS is removed by washing the gel in a buffer containing a non-ionic detergent (e.g., Triton X-100). This allows the proteases to renature and regain their activity.[4]

  • Development: The gel is incubated in a development buffer that provides the optimal pH and necessary co-factors (like Ca²⁺ and Zn²⁺) for protease activity.[4]

  • Staining and Destaining: The gel is stained with a protein stain like Coomassie Brilliant Blue.[4]

  • Visualization: Areas where the substrate has been digested by the protease will not stain, appearing as clear bands against a dark blue background. The size and intensity of these bands correspond to the molecular weight and activity of the protease.[3]

Conclusion

The this compound assay is a powerful tool for initial screening and activity measurement. However, for robust, publication-quality data, validation with orthogonal methods is non-negotiable. Techniques like ELISA and Western Blot can confirm the presence and quantity of the enzyme, while methods like Gel Zymography and Activity-Based Probing provide an independent measure of its catalytic function. By combining these approaches, researchers can significantly increase confidence in their findings and build a more complete biological story.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Suc-ala-ala-pro-val-AMC

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is a critical aspect of maintaining a secure work environment and adhering to regulatory standards. This guide provides detailed, step-by-step procedures for the proper disposal of Suc-ala-ala-pro-val-AMC, a fluorogenic substrate commonly used in elastase activity assays.

Core Principle: Treat as Chemical Waste

In the absence of a specific Safety Data Sheet (SDS) detailing disposal instructions, and given that the full toxicological and ecological properties of this compound may not be extensively documented, it is imperative to handle this compound with caution. The primary and most crucial step is to always consult your institution's Environmental Health and Safety (EHS) office for specific guidance. As a general rule, this compound and materials contaminated with it should be disposed of as chemical waste. Do not discharge down the drain or discard in regular trash.

Disposal Procedures for Different Forms of this compound Waste

To facilitate proper waste segregation and disposal, follow these procedures based on the form of the waste material.

Waste FormDisposal Procedure
Unused Solid (Powder) - Collect in a clearly labeled, sealed container designated for solid chemical waste. - Ensure the label includes the full chemical name: "this compound".
Solutions - Collect all aqueous and solvent-based solutions containing this compound in a designated, leak-proof hazardous waste container. - Do not mix with incompatible waste streams. - The waste container must be clearly labeled with the chemical name and approximate concentration.
Contaminated Labware - Sharps (needles, scalpels): Dispose of in a designated sharps container for chemical contamination. - Glassware (pipettes, vials): Triple-rinse with a suitable solvent. The first two rinses should be collected as hazardous chemical waste. After thorough rinsing, the glassware can typically be washed and reused or disposed of according to standard laboratory procedures for non-hazardous glass. - Consumables (gloves, pipette tips, paper towels): Place in a designated container or bag for solid chemical waste. Ensure these items are not saturated with solvents that could create a hazard in the waste container.

Experimental Protocol: Decontamination of Labware

For the safe reuse or disposal of non-disposable labware that has come into contact with this compound, a triple-rinse protocol is recommended:

  • First Rinse: Rinse the glassware with a small volume of a solvent in which this compound is soluble (e.g., DMSO, followed by ethanol or methanol). Collect this rinsate in the designated liquid hazardous waste container.

  • Second Rinse: Repeat the rinsing process with the same solvent and again collect the rinsate in the hazardous waste container.

  • Third Rinse: A final rinse can be done with the solvent, which is also collected, or with a cleaning solution like deionized water, which may be permissible for drain disposal depending on institutional policies.

  • Final Cleaning: Proceed with standard laboratory washing procedures.

Logical Workflow for Disposal Decision-Making

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G start This compound Waste Generated consult_ehs Consult Institutional EHS Guidelines start->consult_ehs waste_type Determine Waste Form consult_ehs->waste_type solid_waste Unused Solid or Contaminated Consumables waste_type->solid_waste Solid liquid_waste Aqueous or Solvent Solution waste_type->liquid_waste Liquid labware_waste Contaminated Labware (Non-disposable) waste_type->labware_waste Labware collect_solid Collect in Labeled Solid Chemical Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid decontaminate Triple-Rinse Labware labware_waste->decontaminate collect_rinsate Collect First Two Rinsates as Hazardous Waste decontaminate->collect_rinsate dispose_labware Dispose of or Wash Cleaned Labware collect_rinsate->dispose_labware

Caption: Disposal decision workflow for this compound.

By adhering to these procedures and prioritizing consultation with your institution's EHS professionals, you can ensure the safe and compliant disposal of this compound, thereby fostering a secure and responsible laboratory environment.

Essential Safety and Operational Guide for Handling Suc-ala-ala-pro-val-AMC

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Suc-ala-ala-pro-val-AMC. The following procedural steps and personal protective equipment (PPE) recommendations are designed to ensure safe handling and disposal of this fluorogenic peptide substrate.

Personal Protective Equipment (PPE)

When handling this compound in a laboratory setting, the following personal protective equipment is mandatory to minimize exposure and ensure personal safety.

PPE CategoryItemSpecifications
Eye Protection Safety Glasses or GogglesMust be worn at all times to protect from splashes or airborne particles.
Hand Protection Nitrile GlovesShould be worn to prevent skin contact. Change gloves immediately if contaminated.
Body Protection Laboratory CoatA standard lab coat should be worn to protect clothing and skin.
Respiratory Protection Dust Mask or RespiratorRecommended when handling larger quantities of the lyophilized powder to avoid inhalation.[1]

Handling and Operational Protocol

This compound is a fluorogenic substrate used for assaying elastase activity.[2][3] Proper handling is crucial to maintain the integrity of the compound and to ensure the safety of laboratory personnel.

Receiving and Storage:

  • Upon receipt, immediately store the lyophilized peptide at -20°C for long-term stability.[4][5]

  • Before use, allow the container to warm to room temperature in a desiccator to prevent condensation, which can affect the stability and weighing of the hygroscopic peptide.[1][6]

Preparation of Solutions:

  • Always wear gloves and other appropriate PPE.[4][5]

  • Weigh the desired amount of the lyophilized powder quickly in a clean, designated area.

  • Use sterile, oxygen-free solvents or buffers for reconstitution, as peptides containing certain amino acids can be susceptible to oxidation.[4]

  • If the peptide is difficult to dissolve, sonication or gentle warming (not exceeding 40°C) may be used.[4][5]

Experimental Use:

  • Follow established laboratory protocols for working with fluorogenic substrates.

  • Avoid direct light exposure for prolonged periods, as many peptides are light-sensitive.[5]

  • Use solutions promptly after preparation, as their stability in solution is limited.[4][5]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure compliance with local regulations.

Waste TypeDisposal Procedure
Unused Solid Compound Dispose of as chemical waste in accordance with institutional and local regulations. Do not discard in regular trash.
Solutions Collect in a designated hazardous waste container. The specific waste stream will depend on the solvent used for reconstitution. Consult your institution's environmental health and safety (EHS) office for guidance.
Contaminated Labware (e.g., pipette tips, tubes) Dispose of in a designated solid hazardous waste container.
Empty Containers Rinse thoroughly with an appropriate solvent. The rinsate should be collected as hazardous waste. After rinsing, the container may be disposed of according to institutional guidelines, which may allow for recycling or disposal as regular lab glass.

Experimental Workflow

The following diagram outlines the standard workflow for handling this compound from receipt to disposal.

G cluster_storage Storage and Preparation cluster_experiment Experimental Use cluster_disposal Disposal receive Receive and Inspect store Store at -20°C receive->store equilibrate Equilibrate to Room Temp in Desiccator store->equilibrate weigh Weigh Lyophilized Powder equilibrate->weigh reconstitute Reconstitute in Sterile Buffer weigh->reconstitute collect_solid_waste Collect Solid Waste weigh->collect_solid_waste perform_assay Perform Fluorogenic Assay reconstitute->perform_assay reconstitute->collect_solid_waste collect_liquid_waste Collect Liquid Waste perform_assay->collect_liquid_waste perform_assay->collect_solid_waste

Caption: Workflow for handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.